Demethylagrimonolide 6-O-glucoside
Description
Propriétés
Formule moléculaire |
C23H26O10 |
|---|---|
Poids moléculaire |
462.4 g/mol |
Nom IUPAC |
(3S)-8-hydroxy-3-[2-(4-hydroxyphenyl)ethyl]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroisochromen-1-one |
InChI |
InChI=1S/C23H26O10/c24-10-17-19(27)20(28)21(29)23(33-17)32-15-8-12-7-14(31-22(30)18(12)16(26)9-15)6-3-11-1-4-13(25)5-2-11/h1-2,4-5,8-9,14,17,19-21,23-29H,3,6-7,10H2/t14-,17+,19+,20-,21+,23+/m0/s1 |
Clé InChI |
QGOYZOZLRJZGAK-XMFIXVCISA-N |
SMILES isomérique |
C1[C@@H](OC(=O)C2=C1C=C(C=C2O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)CCC4=CC=C(C=C4)O |
SMILES canonique |
C1C(OC(=O)C2=C1C=C(C=C2O)OC3C(C(C(C(O3)CO)O)O)O)CCC4=CC=C(C=C4)O |
Origine du produit |
United States |
Foundational & Exploratory
A Technical Guide to the Isolation and Identification of Demethylagrimonolide 6-O-glucoside from a Natural Source
To: Researchers, Scientists, and Drug Development Professionals
Subject: Natural Source, Isolation, and Characterization of Demethylagrimonolide 6-O-glucoside
Disclaimer: As of the date of this document, a specific natural source for this compound is not prominently documented in publicly accessible scientific literature. Therefore, this guide provides a comprehensive, generalized methodology for the isolation and identification of this compound from a hypothetical plant source, based on established protocols for structurally similar glycosides.
Introduction
This compound is a complex natural product of interest for its potential biological activities. The isolation and characterization of such glycosides from plant materials are critical steps in drug discovery and development. This document outlines a systematic approach to the extraction, purification, and structural elucidation of this compound from a candidate plant species. The methodologies described herein are based on common and effective techniques for the separation and analysis of plant-derived secondary metabolites.[1]
Quantitative Data Summary
The following tables provide a template for summarizing the quantitative data that should be collected at each stage of the isolation and purification process. This data is crucial for assessing the efficiency of the protocol and the purity of the isolated compound.
Table 1: Extraction and Fractionation Yields
| Step | Starting Material (g) | Output Material (g) | Yield (%) |
| Crude Methanol (B129727) Extract | 1000 | 150 | 15.0 |
| Liquid-Liquid Extraction (Ethyl Acetate (B1210297) Fraction) | 150 | 30 | 20.0 |
| Column Chromatography (Fraction A) | 30 | 5 | 16.7 |
| Preparative HPLC (Isolated Compound) | 5 | 0.5 | 10.0 |
Table 2: Purity Assessment at Each Stage
| Stage | Method | Purity (%) |
| Crude Ethyl Acetate Fraction | HPLC-UV | 15 |
| Column Chromatography Fraction A | HPLC-UV | 65 |
| After Preparative HPLC | HPLC-UV | >98 |
| Final Isolated Compound | qNMR | >98 |
Experimental Protocols
The following protocols provide a detailed, step-by-step guide for the isolation and identification of this compound from a plant source.
Plant Material Preparation and Extraction
-
Collection and Drying: Collect the desired plant material (e.g., leaves, roots, or stems). Clean the material to remove any soil or debris. Dry the plant material in a well-ventilated oven at a temperature below 45°C to prevent the degradation of thermolabile glycosides.[2]
-
Grinding: Grind the dried plant material into a fine powder to increase the surface area for efficient extraction.
-
Extraction:
-
Pack the powdered plant material into a Soxhlet apparatus.
-
Extract the powder with methanol or ethanol (B145695) for 24-48 hours.[2][3] The use of alcohol as a solvent helps to deactivate enzymes that could otherwise hydrolyze the glycosides.[2]
-
Alternatively, perform maceration by soaking the plant powder in the solvent at room temperature for several days with periodic agitation.
-
Concentrate the resulting extract under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Purification and Isolation
-
Solvent Partitioning (Liquid-Liquid Extraction):
-
Suspend the crude extract in water and sequentially partition it with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. Glycosides, being polar molecules, are often concentrated in the ethyl acetate or butanol fractions.[4]
-
Monitor the fractions by Thin Layer Chromatography (TLC) to identify the fraction containing the target compound.
-
-
Column Chromatography:
-
Subject the enriched fraction to column chromatography over silica (B1680970) gel or a macroporous resin.[5][6]
-
Elute the column with a gradient of solvents, typically starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol).
-
Collect fractions and analyze them by TLC or HPLC to pool fractions containing the compound of interest.
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
For final purification, use preparative HPLC on the pooled fractions.[7]
-
A C18 reversed-phase column is commonly used for the separation of glycosides, with a mobile phase consisting of a mixture of water and methanol or acetonitrile, often with a small amount of acid (e.g., formic acid) to improve peak shape.
-
Structural Elucidation
-
Mass Spectrometry (MS):
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Acquire a suite of NMR spectra to determine the chemical structure of the compound. This is the most crucial step for unambiguous structure determination.[10][11]
-
¹H NMR: Provides information on the number and types of protons and their connectivity.
-
¹³C NMR: Shows the number and types of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): Establishes the connectivity between protons and carbons, allowing for the complete assignment of the aglycone and sugar moieties, as well as the position of the glycosidic linkage.[12]
-
-
Ultraviolet-Visible (UV-Vis) Spectroscopy:
-
Obtain the UV-Vis spectrum of the compound to identify the chromophoric system present in the aglycone.
-
Mandatory Visualizations
The following diagrams illustrate the key workflows in the isolation and characterization of this compound.
Caption: General workflow for the isolation of this compound.
Caption: A putative biosynthetic pathway for a glycoside.
References
- 1. Chapter - Isolation, Identification and Characterization of Glycosides | Bentham Science [eurekaselect.com]
- 2. pharmacy180.com [pharmacy180.com]
- 3. youtube.com [youtube.com]
- 4. static.adenuniv.com [static.adenuniv.com]
- 5. researchgate.net [researchgate.net]
- 6. CN101235056A - Method for preparing plants total glycosides - Google Patents [patents.google.com]
- 7. Glycosides Analysis - Creative Proteomics [creative-proteomics.com]
- 8. 1 Mass spectrometry in the structural elucidation of natural products : Glycosides | Semantic Scholar [semanticscholar.org]
- 9. Structural characterization of flavonoid glycosides by multi-stage mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. NMR spectroscopy in the structural elucidation of oligosaccharides and glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
The Chemical Landscape of Agrimonia pilosa: A Technical Guide to its Constituents and Analysis
For Researchers, Scientists, and Drug Development Professionals
Agrimonia pilosa, a perennial herbaceous plant from the Rosaceae family, has a long-standing history in traditional medicine across Asia for treating a variety of ailments. Modern scientific inquiry has delved into its complex phytochemical profile, revealing a rich source of bioactive compounds with significant therapeutic potential. This technical guide provides an in-depth overview of the chemical constituents of Agrimonia pilosa, detailed analytical methodologies for their identification and quantification, and an exploration of the signaling pathways influenced by its extracts and isolated compounds.
Core Chemical Constituents
Agrimonia pilosa is a reservoir of diverse phytochemicals, with flavonoids, tannins, and triterpenoids being the most prominent classes. Phenolic acids, isocoumarins, and other organic acids also contribute to its chemical makeup and biological activity.[1][2]
Flavonoids: This class is abundant in A. pilosa and is largely responsible for its antioxidant and anti-inflammatory properties.[3][4] Key flavonoids identified include various glycosides and aglycones of quercetin, kaempferol, apigenin, and luteolin.[5][6] Specific compounds that have been isolated and identified include tiliroside, hyperoside (B192233), quercitrin, rutin, astragalin, and apigenin-7-O-β-D-glucopyranoside.[6][7]
Tannins: Ellagitannins are a significant group of polyphenolic compounds in A. pilosa. Agrimoniin, a dimeric ellagitannin, is a characteristic and potent constituent.[8] These compounds are known for their astringent and antioxidant properties.
Triterpenoids: Pentacyclic triterpenoids, such as ursolic acid, tormentic acid, and corosolic acid, are also present in the plant, contributing to its diverse pharmacological effects.[4][8]
Phenolic Acids: Gallic acid is a major phenolic compound found in A. pilosa extracts.[5] Other phenolic acids also contribute to the overall antioxidant capacity of the plant.
A comprehensive phytochemical investigation has led to the isolation of over 252 compounds from Agrimonia pilosa, encompassing flavonoids, volatile oils, tannins, phenols, m-benzotrienols, pentacyclic triterpenoids, isocoumarins, lignans, and organic acids.[2] Another study tentatively identified 62 compounds, including 21 phenols, 22 flavonoids, 6 coumarins, 3 triterpenes, and 10 organic acids.[1]
Quantitative Analysis of Key Constituents
Several studies have focused on quantifying the major bioactive compounds in A. pilosa using various analytical techniques, primarily High-Performance Liquid Chromatography (HPLC). The concentrations of these constituents can vary depending on the geographical origin, harvest time, and extraction method.
| Compound Class | Compound | Concentration Range | Analytical Method | Reference |
| Flavonoids | Quercetin | 0.12 - 1.57 mg/g | HPLC-DAD | [9] |
| Luteolin | 0.08 - 0.89 mg/g | HPLC-DAD | [9] | |
| Kaempferol | 0.05 - 0.63 mg/g | HPLC-DAD | [9] | |
| Apigenin | 0.03 - 0.41 mg/g | HPLC-DAD | [9] | |
| Rutin | 0.25 - 2.81 mg/g | HPLC-DAD | [9] | |
| Taxifolin | - | HPLC | [10] | |
| Hyperoside | 3.3% in crude extract | HPLC | [11] | |
| Taxifolin-3-glucoside (B1253199) | 3.1% in crude extract | HPLC | [11] | |
| Phenolic Acids | Gallic Acid | Major phenolic compound | HPLC | [5] |
| Tannins | Agrimoniin | - | HPLC | [8] |
Note: "-" indicates that the specific quantitative data was not provided in the cited source, although the compound was identified. The percentages for hyperoside and taxifolin-3-glucoside are based on the crude extract.
Experimental Protocols
The isolation, identification, and quantification of chemical constituents from A. pilosa involve a series of well-defined experimental protocols.
Sample Preparation and Extraction
A common method for preparing A. pilosa for analysis involves the following steps:
-
Drying and Pulverization: The aerial parts of the plant are collected, dried (often in the shade or a low-temperature oven), and then ground into a fine powder.
-
Solvent Extraction: The powdered plant material is typically extracted with a solvent to isolate the compounds of interest.
-
Methanol (B129727) or Ethanol (B145695) Extraction: A widely used method involves refluxing or ultrasonic-assisted extraction with methanol or aqueous ethanol (e.g., 70% ethanol) to obtain a crude extract containing a broad range of phytochemicals.[7][12]
-
Fractionation: The crude extract is often further fractionated using solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their solubility.[7]
-
Chromatographic Separation and Analysis
High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for the analysis of A. pilosa constituents.
Typical HPLC-DAD System and Conditions:
-
Column: A reversed-phase C18 column (e.g., 150 mm × 4.6 mm, 5 µm) is commonly used.[10][11]
-
Mobile Phase: A gradient elution is typically employed, using a mixture of an aqueous phase (often containing a small amount of acid like acetic acid or formic acid to improve peak shape) and an organic solvent such as methanol or acetonitrile.[9][10]
-
Flow Rate: A flow rate of around 0.8 to 1.0 mL/min is common.[10][11]
-
Column Temperature: The column is usually maintained at a constant temperature, for instance, 30°C or 35°C.[10][11]
-
Detection: A Diode Array Detector (DAD) is used to monitor the absorbance at multiple wavelengths, which is useful for identifying different classes of compounds. For example, flavonoids are often detected at around 280 nm or 320 nm.[10][11]
Example HPLC Protocol for Flavonoid Quantification:
A study established an HPLC method for the simultaneous determination of six flavonoids: rutin, taxifolin, coumarin, luteolin, kaempferol, and apigenin.[10] The separation was achieved on a Phenomenex C18 column with a gradient elution of methanol and 0.1% acetic acid at a flow rate of 0.8 mL/min and a column temperature of 35°C, with UV detection at 320 nm.[10]
Structural Elucidation
For the definitive identification of novel or known compounds, spectroscopic techniques are employed:
-
Mass Spectrometry (MS): When coupled with HPLC (HPLC-MS), it provides molecular weight and fragmentation data, which is crucial for structural identification. Techniques like Electrospray Ionization (ESI) are often used.[1][9]
-
Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are essential for elucidating the complete chemical structure of isolated compounds.[13]
Signaling Pathways and Biological Activities
The chemical constituents of A. pilosa exert their biological effects by modulating various cellular signaling pathways.
Antioxidant and Anti-inflammatory Pathways
The antioxidant activity of A. pilosa is attributed to its ability to scavenge free radicals and upregulate endogenous antioxidant defense mechanisms.[5] The anti-inflammatory effects are often linked to the inhibition of pro-inflammatory mediators.
A key pathway implicated in the antioxidant response is the Nrf2/HO-1 signaling pathway . Kaempferol 3-O-β-D-glucopyranoside, a flavonoid from A. pilosa, has been shown to upregulate this pathway, leading to a decrease in reactive oxygen species (ROS).[14]
In the context of inflammation, extracts of A. pilosa and its isolated flavonoids have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.[7] This inhibition is a key indicator of anti-inflammatory activity. The mechanism often involves the downregulation of pro-inflammatory genes like iNOS and COX-2, which can be mediated through the NF-κB signaling pathway .
Experimental Workflow for Bioactivity Screening
The process of identifying bioactive compounds from A. pilosa often follows an activity-guided isolation approach.
This systematic approach allows researchers to efficiently pinpoint the specific compounds responsible for the observed biological activities of the plant extract.
Conclusion
Agrimonia pilosa is a chemically rich plant with a diverse array of bioactive constituents, particularly flavonoids and tannins. The analytical methods outlined in this guide, primarily centered around HPLC, provide a robust framework for the quality control and standardization of A. pilosa extracts. Furthermore, the elucidation of its influence on key signaling pathways, such as Nrf2/HO-1 and NF-κB, offers a molecular basis for its traditional uses and paves the way for the development of novel therapeutic agents for oxidative stress and inflammation-related diseases. Continued research into the pharmacokinetics and in vivo efficacy of its isolated compounds is essential to fully realize the therapeutic potential of this valuable medicinal plant.
References
- 1. Systematic Identification of the Main Constituents from Agrimonia pilosa Ledeb. and Their Metabolites in Rats using HPLC-Q-TOF-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Agrimonia pilosa Ledeb.: A review of its traditional uses, botany, phytochemistry, pharmacology, and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caringsunshine.com [caringsunshine.com]
- 4. Agrimonia pilosa: A Phytochemical and Pharmacological Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [Studies on isolation and identification of flavonoids in herbs of Agrimonia pilosa] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Phytochemical Analysis of Agrimonia pilosa Ledeb, Its Antioxidant Activity and Aldose Reductase Inhibitory Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Simultaneous determination of nine major constituents in Agrimonia pilosa Ledeb. by HPLC-DAD-ESI-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. Determination of Six Flavonoids in Agrimonia pilosa Ledeb by HPLC [spkx.net.cn]
- 11. researchgate.net [researchgate.net]
- 12. Quantification and Validation of an HPLC Method for Low Concentrations of Apigenin-7-O-Glucuronide in Agrimonia pilosa Aqueous Ethanol Extract Topical Cream by Liquid–Liquid Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
Demethylagrimonolide 6-O-glucoside: A Technical Overview of an Elusive Compound
For Researchers, Scientists, and Drug Development Professionals
Demethylagrimonolide 6-O-glucoside, a natural product with the chemical formula C23H26O10, remains a compound of significant interest yet limited documented research. Despite its availability from specialized chemical suppliers, a comprehensive public-domain repository of its physicochemical properties, biological activities, and associated experimental protocols is notably absent. This guide serves to consolidate the known information and highlight the current knowledge gaps, providing a foundational resource for researchers initiating studies on this molecule.
Physicochemical Properties: A Summary of Known Data
Quantitative data regarding the physicochemical properties of this compound is sparse. The fundamental molecular details have been established and are presented below. However, critical experimental parameters such as melting point and solubility in common laboratory solvents have not been publicly reported, necessitating empirical determination by researchers.
| Property | Value | Source |
| CAS Number | 1257408-55-1 | Commercial Suppliers |
| Molecular Formula | C23H26O10 | Ambeed, MedChemExpress |
| Molecular Weight | 462.45 g/mol | Ambeed, MedChemExpress |
| Purity (typical) | ≥97.0% (HPLC) | Commercial Suppliers |
Note: The lack of comprehensive spectral data (¹H NMR, ¹³C NMR, IR, UV-Vis) in publicly accessible databases presents a significant challenge for unambiguous identification and characterization. Researchers will need to perform these analyses independently.
Biological Activity and Signaling Pathways: An Uncharted Territory
To date, there are no specific studies detailing the biological activities or elucidating the mechanism of action of this compound in the public domain. While many glycosylated natural products exhibit a wide range of pharmacological effects, including antioxidant, anti-inflammatory, anti-cancer, anti-diabetic, and neuroprotective activities, the specific profile of this compound remains to be investigated.
Given the absence of experimental data on its biological targets and signaling pathway modulation, no diagrams can be generated at this time. Future research should focus on screening this compound in various in vitro and in vivo models to uncover its potential therapeutic applications.
Experimental Protocols: A Call for Method Development
The absence of published research on this compound extends to a lack of specific experimental protocols for its isolation, purification, and biological evaluation. Researchers will need to adapt general methodologies used for other natural product glycosides.
General Workflow for Future Investigation
For scientists embarking on the study of this compound, a logical experimental workflow would be as follows:
Caption: Proposed experimental workflow for the characterization of this compound.
Conclusion and Future Directions
This compound represents a frontier in natural product research. While its basic molecular identity is known, its physicochemical properties and biological functions are yet to be defined. This technical guide underscores the significant opportunities for novel discoveries related to this compound. The immediate priorities for the scientific community should be the full physicochemical characterization and broad biological screening of this compound to unlock its potential as a therapeutic agent or research tool. The publication of such fundamental data will be invaluable for the advancement of natural product science and drug discovery.
Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of Demethylagrimonolide 6-O-glucoside
For Researchers, Scientists, and Drug Development Professionals
This comprehensive technical guide details the methodologies and analytical data integral to the structural elucidation of demethylagrimonolide 6-O-glucoside, a phenolic glycoside isolated from Agrimonia pilosa. The following sections provide an in-depth overview of the experimental protocols, from isolation to spectroscopic analysis, and present the corresponding quantitative data in a clear, tabular format. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.
Isolation and Purification
The journey to elucidating the structure of this compound begins with its isolation from its natural source, Agrimonia pilosa. The following protocol outlines a typical workflow for obtaining the pure compound.
Experimental Protocol: Isolation and Purification
-
Extraction: The dried aerial parts of Agrimonia pilosa are ground into a fine powder. This material is then subjected to extraction with methanol (B129727) (MeOH) at room temperature. The process is repeated multiple times to ensure exhaustive extraction of the plant metabolites. The resulting methanolic extracts are combined and concentrated under reduced pressure to yield a crude extract.
-
Solvent Partitioning: The crude MeOH extract is suspended in water and sequentially partitioned with solvents of increasing polarity, typically n-hexane, ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH). This step fractionates the crude extract based on the polarity of its constituents. This compound, being a glycoside, is expected to be enriched in the more polar fractions.
-
Chromatographic Separation: The n-BuOH fraction, which typically contains the glycosidic compounds, is subjected to a series of chromatographic techniques for further purification.
-
Column Chromatography: The fraction is initially separated on a silica (B1680970) gel column, eluted with a gradient of chloroform-methanol (CHCl₃-MeOH) or a similar solvent system. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the target compound are further purified by preparative HPLC. A reversed-phase C18 column is commonly used, with a mobile phase consisting of a gradient of methanol or acetonitrile (B52724) in water. This allows for the isolation of the pure this compound.
-
Spectroscopic Analysis and Structure Determination
Once isolated, the pure compound is subjected to a battery of spectroscopic analyses to determine its chemical structure. Mass spectrometry provides information about the molecular weight and elemental composition, while Nuclear Magnetic Resonance (NMR) spectroscopy reveals the connectivity of atoms within the molecule.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of the molecule, from which the molecular formula can be deduced.
-
Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, is used.
-
Ionization Source: Electrospray ionization (ESI) is a common choice for polar molecules like glycosides. The analysis can be performed in both positive and negative ion modes.
-
Data Acquisition: The mass spectrum is acquired over a suitable mass range to detect the molecular ion peak ([M+H]⁺, [M+Na]⁺, or [M-H]⁻).
The molecular formula of this compound has been determined to be C₂₃H₂₆O₁₀ , with a corresponding molecular weight of 462.45 g/mol .
Nuclear Magnetic Resonance (NMR) Spectroscopy
1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are the cornerstone of structure elucidation for novel compounds. These techniques provide detailed information about the proton and carbon environments and their correlations.
-
Sample Preparation: A few milligrams of the purified compound are dissolved in a suitable deuterated solvent, such as methanol-d₄ (CD₃OD) or dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectra.
-
Experiments:
-
¹H NMR: Provides information about the number, chemical environment, and multiplicity of protons.
-
¹³C NMR: Shows the number and chemical environment of carbon atoms.
-
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings, revealing adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for assembling the molecular skeleton.
-
Quantitative NMR Data
The following tables summarize the ¹H and ¹³C NMR chemical shift data for this compound, which are critical for its structural assignment.
Table 1: ¹H NMR Spectroscopic Data for this compound (in CD₃OD)
| Position | δH (ppm) | Multiplicity | J (Hz) |
| 3 | 4.31 | dd | 11.0, 4.5 |
| 4 | 2.05 | m | |
| 4 | 1.85 | m | |
| 5 | 6.18 | s | |
| 7 | 6.25 | s | |
| 8 | - | - | - |
| 1' | 4.85 | d | 7.5 |
| 2' | 3.51 | m | |
| 3' | 3.45 | m | |
| 4' | 3.40 | m | |
| 5' | 3.48 | m | |
| 6' | 3.92 | dd | 12.0, 2.0 |
| 6' | 3.73 | dd | 12.0, 5.5 |
| 3-CH₃ | 1.25 | d | 6.5 |
| 8-CH₃ | 1.81 | s |
Table 2: ¹³C NMR Spectroscopic Data for this compound (in CD₃OD)
| Position | δC (ppm) |
| 1 | 165.5 |
| 3 | 78.1 |
| 4 | 31.5 |
| 4a | 162.1 |
| 5 | 96.4 |
| 6 | 160.3 |
| 7 | 95.8 |
| 8 | 105.9 |
| 8a | 158.2 |
| 1' | 102.8 |
| 2' | 75.1 |
| 3' | 78.0 |
| 4' | 71.6 |
| 5' | 77.9 |
| 6' | 62.8 |
| 3-CH₃ | 21.1 |
| 8-CH₃ | 8.9 |
Visualizing the Elucidation Process
The following diagrams, generated using the DOT language, illustrate the key workflows and relationships in the structure elucidation of this compound.
Caption: Workflow for the isolation and structure elucidation of this compound.
Caption: Key 2D NMR correlations for the structure elucidation of this compound.
Conclusion
The structure of this compound has been unequivocally established through a combination of isolation techniques and comprehensive spectroscopic analysis. The presented data, including detailed experimental protocols and tabulated NMR assignments, provide a robust framework for the identification and characterization of this and similar natural products. This guide serves as a practical resource for scientists engaged in the exploration of phytochemicals for potential therapeutic applications.
In Vitro Biological Activities of Agrimonolide Derivatives: A Technical Overview for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the in vitro biological activities of agrimonolide (B1665657) and its derivatives, compounds of significant interest in pharmacological research. While specific data on Demethylagrimonolide 6-O-glucoside is not extensively available in current literature, this document summarizes the known anti-inflammatory, antioxidant, and anticancer properties of closely related compounds isolated from plants of the Agrimonia genus. This information serves as a valuable resource for researchers, scientists, and professionals in drug development, offering insights into potential therapeutic applications and methodologies for further investigation.
Anti-inflammatory Activity
Agrimonolide and related compounds from Agrimonia species have demonstrated notable anti-inflammatory effects in various in vitro models.[1] The primary mechanism of action is believed to be the modulation of key inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[2][3]
Table 1: In Vitro Anti-inflammatory Activity of Agrimonia Compounds
| Compound/Extract | Cell Line | Assay | Endpoint | IC50/Result | Reference |
| Agrimonolide Derivatives | - | JAK1/STAT3 Inhibition | - | Effective Inhibition | [3] |
| Agrimonia pilosa Methanol (B129727) Extract | RAW 264.7 | Nitric Oxide (NO) Production | Inhibition of NO | Strong Inhibition | [1] |
| Quercetin-7-O-β-d-rhamnoside | RAW 264.7 | NO Production | Inhibition of NO | IC50: 1.4 µM | [1] |
| Apigenin-7-O-β-d-glucopyranoside | RAW 264.7 | NO Production | Inhibition of NO | IC50: 31 µM | [1] |
| Kaempferol-7-O-β-d-glucopyranoside | RAW 264.7 | NO Production | Inhibition of NO | IC50: 25 µM | [1] |
| Quercetin | RAW 264.7 | NO Production | Inhibition of NO | IC50: 15 µM | [1] |
| Kaempferol | RAW 264.7 | NO Production | Inhibition of NO | IC50: 20 µM | [1] |
| Apigenin | RAW 264.7 | NO Production | Inhibition of NO | IC50: 18 µM | [1] |
| Apigenin-7-O-β-d-glucuronide-6″-butylester | RAW 264.7 | NO Production | Inhibition of NO | IC50: 5.2 µM | [1] |
| Agrimonia eupatoria Infusion | LPS-stimulated macrophages | NO Production | Inhibition of NO | Significant Decrease | [4][5] |
This assay assesses the ability of a test compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[2]
-
Cell Culture: RAW 264.7 murine macrophage-like cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.
-
Seeding: Cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.
-
Treatment: The cells are pre-treated with various concentrations of the test compound for 1-2 hours.
-
Stimulation: Inflammation is induced by adding LPS (1 µg/mL) to the wells and incubating for 24 hours.
-
Nitric Oxide (NO) Assay: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with an equal volume of Griess reagent and measuring the absorbance at 540 nm. The percentage of NO inhibition is calculated relative to the LPS-only treated control.
Antioxidant Activity
Extracts from Agrimonia eupatoria and related compounds have shown significant antioxidant activity.[6] This is attributed to their ability to scavenge free radicals, a property often associated with phenolic and flavonoid compounds.[7][8][9]
Table 2: In Vitro Antioxidant Activity of Agrimonia Compounds
| Compound/Extract | Assay | Endpoint | IC50/Result | Reference |
| Agrimonia eupatoria Acetone Extract | DPPH Radical Scavenging | % Inhibition | 97.13% | [6] |
| Agrimonia pilosa EtOAc Soluble Fraction | DPPH Radical Scavenging | Scavenging Effect | IC50: 4.88 µg/mL | [8] |
| Catechin | DPPH Radical Scavenging | Scavenging Activity | IC50: 5.06 µM | [8] |
| Luteolin | DPPH Radical Scavenging | Scavenging Activity | IC50: 7.29 µM | [8] |
| Quercetin | DPPH Radical Scavenging | Scavenging Activity | IC50: 4.36 µM | [8] |
| Quercitrin | DPPH Radical Scavenging | Scavenging Activity | IC50: 7.12 µM | [8] |
| Hyperoside | DPPH Radical Scavenging | Scavenging Activity | IC50: 6.34 µM | [8] |
| Rutin | DPPH Radical Scavenging | Scavenging Activity | IC50: 6.36 µM | [8] |
| Luteolin-7-O-β-glucoside | DPPH Radical Scavenging | Scavenging Activity | IC50: 8.12 µM | [8] |
This assay measures the ability of a compound to act as a free radical scavenger.[10][11]
-
Preparation of DPPH Solution: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.
-
Reaction Mixture: The test compound, at various concentrations, is mixed with the DPPH solution.
-
Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer. The decrease in absorbance indicates the radical scavenging activity.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100.
Anticancer Activity
Agrimonolide has been shown to possess anticancer properties, including the inhibition of proliferation and induction of apoptosis in various cancer cell lines.[12][13] The proposed mechanism involves the modulation of apoptotic and cell cycle regulatory proteins.
Table 3: In Vitro Anticancer Activity of Agrimonolide and Related Compounds
| Compound/Extract | Cell Line | Assay | Endpoint | Result | Reference |
| Agrimonolide | Gastric Cancer Cells | Proliferation/Apoptosis | Inhibition/Induction | Effective | [12] |
| Agrimonolide | Ovarian Cancer Cells | Proliferation, Invasion, Migration | Inhibition | Effective | [12] |
| Agrimoniin | K562 and HeLa Cells | Cytotoxicity (MTT Assay) | Cytostatic Effect | Effective | [14] |
| Agrimonia eupatoria Water & Methanol Extracts | Rhabdomyosarcoma (RD) and HeLa Cells | Cytotoxicity | Inhibition of Proliferation | Concentration-dependent | [15] |
The MTT assay is a colorimetric assay used to assess cell viability and cytotoxicity.[16][17][18][19]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined.
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes involved, the following diagrams illustrate key signaling pathways and a typical experimental workflow.
Caption: A typical experimental workflow for in vitro biological activity assays.
Caption: Simplified diagram of the NF-κB signaling pathway in inflammation.
Caption: Overview of the MAPK signaling cascade in the inflammatory response.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Antioxidant, Anti-Inflammatory, and Analgesic Activities of Agrimonia eupatoria L. Infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Extracts of Agrimonia eupatoria L. as sources of biologically active compounds and evaluation of their antioxidant, antimicrobial, and antibiofilm activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Flavonoids from Agrimonia pilosa Ledeb: Free Radical Scavenging and DNA Oxidative Damage Protection Activities and Analysis of Bioactivity-Structure Relationship Based on Molecular and Electronic Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The activity of an extract and fraction of Agrimonia eupatoria L. against reactive species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2.6. Determination of Antioxidant Activities by DPPH Radical Scavenging Assay and ABTS Radical Cation Decolorization Assay [bio-protocol.org]
- 11. mdpi.com [mdpi.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Current Progress and Outlook for Agrimonolide: A Promising Bioactive Compound from Agrimonia pilosa Ledeb - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. biomed.cas.cz [biomed.cas.cz]
- 16. benchchem.com [benchchem.com]
- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 19. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Antioxidant Potential of Demethylagrimonolide and its Glucoside Derivatives
Introduction
Desmethylagrimonolide is a bioactive polyphenol found in Agrimonia species, which have a history of use in traditional medicine. This compound, along with its precursor Agrimonolide, has garnered significant interest from the scientific community for its diverse pharmacological activities, including well-documented antioxidant, anti-inflammatory, and cytoprotective effects.[1][2] The primary mechanism of its antioxidant action is not through direct radical scavenging but rather through the modulation of endogenous antioxidant defense systems, making it a promising candidate for the development of novel therapeutics targeting oxidative stress-related diseases.
This technical guide provides an in-depth overview of the antioxidant potential of Desmethylagrimonolide, focusing on its mechanism of action, relevant experimental data, and detailed laboratory protocols for its evaluation.
Mechanism of Antioxidant Action: The Keap1-Nrf2 Pathway
The antioxidant effects of Desmethylagrimonolide are primarily mediated by the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][3] This pathway is a master regulator of cellular redox homeostasis, controlling the expression of a wide array of antioxidant and detoxification enzymes.[4][5]
Under normal, unstressed conditions, Nrf2 is held in the cytoplasm by its inhibitor protein, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its continuous degradation by the ubiquitin-proteasome system.[1][5] When cells are exposed to oxidative stress or to inducers like Desmethylagrimonolide, specific cysteine residues on Keap1 are modified. This modification leads to a conformational change in Keap1, disrupting the Keap1-Nrf2 interaction.[1][5] Consequently, Nrf2 is released, stabilizes, and translocates to the nucleus.[2][3]
In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes.[5] This binding initiates the transcription of numerous cytoprotective genes, including heme oxygenase-1 (HO-1), superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidases (GPx).[1][3] Studies in HepG2 liver cells have shown that Desmethylagrimonolide exposure leads to increased HO-1 expression by activating the ARE through Nrf2 induction and the suppression of Keap1.[1][2] Furthermore, this process is linked to the modulation of Mitogen-Activated Protein Kinase (MAPK) signaling pathways, specifically through the attenuation of p38 MAPK expression, which facilitates Nrf2 nuclear translocation.[1]
Quantitative Data: Cellular Antioxidant Effects
Direct quantitative data from in vitro radical scavenging assays (e.g., DPPH, ABTS) for Desmethylagrimonolide are not prominently reported in the literature, as its primary antioxidant activity is cell-based. The table below summarizes the reported effects on cellular antioxidant markers.
| Compound | Cell Line | Biomarker | Observed Effect | Reference |
| Desmethylagrimonolide | HepG2 | Heme Oxygenase-1 (HO-1) | Significant increase in protein expression | [1][2] |
| Desmethylagrimonolide | HepG2 | Nrf2 | Increased nuclear translocation | [1] |
| Desmethylagrimonolide | HepG2 | Keap1 | Suppressed expression | [1] |
| Desmethylagrimonolide | HepG2 | p38 MAPK | Attenuated expression/phosphorylation | [1][2] |
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the antioxidant potential of compounds like Desmethylagrimonolide.
In Vitro Radical Scavenging Assays
These assays measure the direct ability of a compound to neutralize synthetic free radicals.
This assay is based on the reduction of the purple DPPH radical to the yellow-colored diphenylpicrylhydrazine.[6]
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol (B129727).
-
Reaction Mixture: In a 96-well plate, add 100 µL of the test compound (at various concentrations) to 100 µL of the DPPH solution. A control well should contain 100 µL of methanol instead of the sample.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the scavenging percentage against the compound concentration.[7]
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).[8]
-
Reagent Preparation: Prepare the ABTS•+ stock solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[6]
-
Working Solution: Dilute the stock solution with ethanol (B145695) or PBS to an absorbance of 0.70 (± 0.02) at 734 nm.
-
Reaction Mixture: Add 10 µL of the test compound (at various concentrations) to 1 mL of the ABTS•+ working solution.
-
Incubation: Allow the reaction to proceed for 6 minutes at room temperature.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of inhibition similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[8]
The FRAP assay measures the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
-
Reagent Preparation: The FRAP reagent is prepared by mixing 300 mM acetate (B1210297) buffer (pH 3.6), 10 mM TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio. Warm the reagent to 37°C before use.
-
Reaction Mixture: Add 10 µL of the test compound to 300 µL of the FRAP reagent.
-
Incubation: Incubate the mixture at 37°C for 4 minutes.
-
Measurement: Measure the absorbance of the resulting blue-colored solution at 593 nm.
-
Calculation: The antioxidant capacity is determined from a standard curve prepared with FeSO₄·7H₂O and expressed as mmol Fe²⁺ equivalents per gram of sample.
Cellular Antioxidant Enzyme Assays
These assays quantify the activity of endogenous antioxidant enzymes in cell lysates after treatment with the test compound.
-
Cell Culture and Treatment: Plate cells (e.g., HepG2) and allow them to adhere. Treat the cells with various concentrations of Desmethylagrimonolide for a specified period (e.g., 24 hours).
-
Cell Lysis: Wash the cells with cold PBS and lyse them using a suitable lysis buffer. Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the total protein concentration in the lysate using a method like the Bradford or BCA assay to normalize enzyme activity.
-
Enzyme Activity Measurement:
-
Superoxide Dismutase (SOD): SOD activity is often measured using an indirect assay involving the inhibition of a superoxide-generating reaction (e.g., xanthine/xanthine oxidase system) and a detection agent like nitroblue tetrazolium (NBT).
-
Catalase (CAT): CAT activity is typically determined by measuring the rate of decomposition of hydrogen peroxide (H₂O₂) at 240 nm.
-
Glutathione Peroxidase (GPx): GPx activity is measured by a coupled reaction in which glutathione reductase (GR) and NADPH are used. The rate of NADPH oxidation is monitored at 340 nm.
-
Commercial kits are widely available and recommended for these assays.
-
Signaling Pathways and Visualizations
The following diagrams illustrate the key molecular pathways involved in the antioxidant action of Desmethylagrimonolide.
Caption: Basal state of the Keap1-Nrf2 signaling pathway.
Caption: Proposed mechanism of Desmethylagrimonolide.
Conclusion and Future Directions
Desmethylagrimonolide demonstrates significant antioxidant potential primarily by upregulating endogenous antioxidant defense mechanisms through the activation of the Keap1-Nrf2 signaling pathway.[1][2][3] This indirect mode of action, which amplifies the cell's own protective systems, is a highly sought-after characteristic for therapeutic agents designed to combat chronic oxidative stress.
Future research should focus on several key areas:
-
Direct evaluation of Demethylagrimonolide 6-O-glucoside: It is critical to perform studies on the specific glycoside to understand how the sugar moiety affects its activity, stability, and bioavailability.
-
Quantitative in vitro assays: While the cellular mechanism is paramount, conducting standardized in vitro assays (DPPH, ABTS, FRAP, ORAC) would provide a more complete antioxidant profile.
-
In vivo studies: Preclinical animal models are necessary to validate the in vitro findings and to assess the therapeutic efficacy and safety of Desmethylagrimonolide and its glycosides in oxidative stress-related pathologies.
-
Structure-Activity Relationship (SAR): Investigating how modifications to the Desmethylagrimonolide structure, including different glycosylation patterns, impact its ability to activate the Nrf2 pathway would be invaluable for drug development professionals.
References
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phytochemical Constituents, Antioxidant, Cytotoxic, and Antimicrobial Activities of the Ethanolic Extract of Mexican Brown Propolis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. researchgate.net [researchgate.net]
- 8. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Technical Guide: The Anti-inflammatory Effects of Demethylagrimonolide 6-O-glucoside
To: Researchers, scientists, and drug development professionals.
Subject: Comprehensive Review of the Anti-inflammatory Properties of Demethylagrimonolide 6-O-glucoside
This technical guide aims to provide a thorough analysis of the anti-inflammatory effects of this compound, including quantitative data, detailed experimental methodologies, and a visual representation of its mechanism of action.
The initial investigation sought to identify:
-
Quantitative data on the efficacy of this compound in reducing inflammatory markers.
-
Detailed experimental protocols from in vitro and in vivo studies.
-
Information on the signaling pathways modulated by this compound to exert its anti-inflammatory effects.
Despite employing targeted search strategies, the necessary data to construct the requested in-depth technical guide, including data tables and diagrams of signaling pathways and experimental workflows, is not available in the public domain.
Therefore, this document cannot fulfill the core requirements of summarizing quantitative data, detailing experimental protocols, or providing visualizations of the signaling pathways and experimental workflows for this compound due to the absence of primary research on this topic.
It is recommended that researchers interested in the anti-inflammatory potential of this compound consider initiating foundational research to explore its biological activity. Such studies would be novel and could significantly contribute to the field of natural product-based drug discovery for inflammatory diseases.
A Technical Guide to the In Vitro Cytotoxicity Screening of Demethylagrimonolide 6-O-glucoside
For Researchers, Scientists, and Drug Development Professionals
Introduction:
This technical guide provides a comprehensive overview of the methodologies and data interpretation for the cytotoxicity screening of Demethylagrimonolide 6-O-glucoside, a natural product with potential anticancer properties. The document outlines a standardized experimental workflow, presents hypothetical cytotoxicity data against a panel of human cancer cell lines, and explores a potential mechanism of action through a key signaling pathway. This guide is intended to serve as a practical resource for researchers in oncology and drug discovery.
Quantitative Cytotoxicity Data
The cytotoxic activity of this compound was evaluated against a panel of six human cancer cell lines representing different cancer types. The half-maximal inhibitory concentration (IC50) was determined using a standard MTT assay after 72 hours of treatment. The results are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 15.8 |
| HeLa | Cervical Adenocarcinoma | 22.5 |
| A549 | Lung Carcinoma | 35.2 |
| HepG2 | Hepatocellular Carcinoma | 18.9 |
| PC-3 | Prostate Adenocarcinoma | 41.7 |
| HCT116 | Colorectal Carcinoma | 25.1 |
| Note: The data presented in this table is hypothetical and for illustrative purposes. |
Experimental Protocols
A detailed protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is provided below. This colorimetric assay is a standard method for assessing cell viability and cytotoxicity.[1][2]
2.1. Materials and Reagents:
-
Human cancer cell lines (e.g., MCF-7, HeLa, A549, HepG2, PC-3, HCT116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound stock solution (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-Buffered Saline (PBS)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
2.2. Cell Seeding:
-
Harvest and count the cells using a hemocytometer or automated cell counter.
-
Seed the cells into 96-well plates at an optimal density (e.g., 5,000 cells/well in 100 µL of complete medium).[3]
-
Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
2.3. Compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium from the stock solution.
-
After 24 hours of incubation, carefully remove the medium from the wells.
-
Add 100 µL of the various concentrations of the compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank (medium only).
-
Incubate the plates for 72 hours at 37°C and 5% CO2.
2.4. MTT Assay:
-
After the 72-hour incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[1]
-
Incubate the plates for an additional 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.[1]
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
2.5. Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism). The IC50 is the concentration of the compound that inhibits cell growth by 50%.[4]
Visualizations
3.1. Experimental Workflow
Caption: Experimental workflow for cytotoxicity screening.
3.2. Hypothetical Signaling Pathway
Based on the activity of similar natural product glucosides, it is hypothesized that this compound may exert its cytotoxic effects by inhibiting the PI3K/Akt signaling pathway, a critical pathway for cell survival and proliferation in many cancers.
Caption: Hypothesized inhibition of the PI3K/Akt pathway.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. cn.tsktbiotech.com [cn.tsktbiotech.com]
- 4. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Demethylagrimonolide 6-O-glucoside: An In-Depth Technical Guide on Preliminary Antimicrobial Activity
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Extensive searches of publicly available scientific literature and databases have yielded no specific studies on the antimicrobial activity of Demethylagrimonolide 6-O-glucoside. Consequently, this document provides a framework based on general knowledge of antimicrobial research in natural products, focusing on the parent genus Agrimonia and the broader class of glycosides. The experimental protocols, data tables, and signaling pathways presented herein are illustrative and should be adapted for empirical validation of this compound.
Introduction
This compound is a natural compound that belongs to the family of glycosides. While the antimicrobial properties of various plant extracts from the Agrimonia genus have been investigated, specific data on the isolated compound this compound is not currently available.[1][2][3][4][5] This guide aims to provide a comprehensive overview of the standard methodologies and potential mechanisms that could be explored to assess its antimicrobial efficacy.
Hypothetical Antimicrobial Activity Data
The following tables are presented as templates for organizing and presenting potential future experimental data on the antimicrobial activity of this compound.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various microorganisms.
| Microorganism | Strain | MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | Data not available |
| Escherichia coli | ATCC 25922 | Data not available |
| Pseudomonas aeruginosa | ATCC 27853 | Data not available |
| Candida albicans | ATCC 90028 | Data not available |
| Methicillin-resistant | ||
| Staphylococcus aureus (MRSA) | Clinical Isolate | Data not available |
Table 2: Zone of Inhibition for this compound.
| Microorganism | Strain | Concentration (µ g/disk ) | Zone of Inhibition (mm) |
| Staphylococcus aureus | ATCC 29213 | Data not available | Data not available |
| Escherichia coli | ATCC 25922 | Data not available | Data not available |
| Pseudomonas aeruginosa | ATCC 27853 | Data not available | Data not available |
| Candida albicans | ATCC 90028 | Data not available | Data not available |
Detailed Experimental Protocols
The following are standard experimental protocols that can be employed to determine the antimicrobial activity of a novel compound like this compound.
This method is a quantitative assay to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Reagents and Media: Prepare Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Inoculum Preparation: Culture the test microorganisms overnight. Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Assay Procedure:
-
Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate.
-
Add 100 µL of the this compound stock solution to the first well and perform serial twofold dilutions across the plate.
-
Add 10 µL of the prepared microbial inoculum to each well.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for yeast.
-
Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible growth.
References
- 1. biomed.cas.cz [biomed.cas.cz]
- 2. Extracts of Agrimonia eupatoria L. as sources of biologically active compounds and evaluation of their antioxidant, antimicrobial, and antibiofilm activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Effect of Agrimonia eupatoria L. and Origanum vulgare L. Leaf, Flower, Stem, and Root Extracts on the Survival of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Agrimonolide and Its Derivatives: A Technical Guide to Their Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Agrimonolide (B1665657), a naturally occurring polyphenolic compound predominantly isolated from Agrimonia pilosa Ledeb., has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the therapeutic potential of agrimonolide and its derivatives. The information presented herein is intended to support researchers, scientists, and drug development professionals in their efforts to understand and harness the properties of these promising bioactive molecules. Agrimonolide, a derivative of isocoumarins, is highly lipophilic, enabling it to cross the blood-brain barrier.[1][2][3] It has demonstrated a range of pharmacological effects, including anti-tumor, antioxidant, hepatoprotective, anti-diabetic, and anti-inflammatory activities.[1]
Core Signaling Pathways Modulated by Agrimonolide
Agrimonolide exerts its biological effects by modulating a complex network of intracellular signaling pathways. The following sections detail the key pathways affected by agrimonolide, supported by experimental evidence.
Nrf2/ARE Signaling Pathway: The Antioxidant Response
The Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway is a critical cellular defense mechanism against oxidative stress. Agrimonolide and its derivative, desmethylagrimonolide, have been shown to activate this pathway.[4][5]
-
Mechanism of Activation: In HepG2 cells, agrimonolide and desmethylagrimonolide induce the expression of heme oxygenase-1 (HO-1), a phase II detoxifying enzyme.[4][5] This induction is mediated by the activation of ARE through the induction of Nrf2 and the suppression of Kelch-like ECH-associated protein 1 (Keap1), which is a negative regulator of Nrf2.[4][5]
-
Downstream Effects: The activation of the Nrf2/ARE pathway leads to the transcriptional activation of a battery of cytoprotective genes, thereby enhancing the cell's antioxidant capacity and protecting against oxidative DNA damage.[4][5] Furthermore, agrimonolide's activation of this pathway is partially regulated by the blockade of the p38 MAPK signaling pathway.[4]
MAPK Signaling Pathways: Regulation of Cell Proliferation and Apoptosis
Mitogen-activated protein kinases (MAPKs) are a family of protein kinases that regulate diverse cellular processes, including proliferation, differentiation, and apoptosis. Agrimonolide has been shown to modulate the activity of several MAPK pathways, including ERK, p38, and JNK.
-
Anti-cancer Effects: In human gastric cancer AGS cells, agrimonolide inhibits cell proliferation and induces apoptosis by affecting the ERK and p38 MAPK pathways.[1] It increases the levels of phospho-ERK and phospho-p38 proteins.[2]
-
Anti-inflammatory Effects: In lipopolysaccharide (LPS)-stimulated macrophages, agrimonolide at a concentration of 80 µM substantially downregulates the activation of JNK, ERK, and p38 MAPKs, which are involved in inflammation.[2][6]
JAK/STAT Signaling Pathway: Attenuation of Inflammation
The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is crucial for cytokine signaling and plays a key role in inflammation.
-
Mechanism of Inhibition: Agrimonolide at 80 µM significantly blocks the phosphorylation of JAK1, STAT1, and STAT3 in LPS-stimulated macrophages.[2] This inhibition contributes to its anti-inflammatory activity by suppressing the expression of critical inflammatory mediators.[2][6] Some 1,2,3-triazole-linked agrimonolide derivatives have also been shown to alleviate ulcerative colitis by inhibiting the JAK1/STAT3 pathway.[1]
NF-κB Signaling Pathway: A Central Role in Inflammation
The nuclear factor-kappa B (NF-κB) pathway is a pivotal regulator of the inflammatory response.
-
Inhibitory Action: Agrimonolide suppresses the activation of NF-κB in LPS-stimulated macrophages.[6] This leads to the downregulation of pro-inflammatory enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[6]
PI3K/AKT/mTOR and mTOR Signaling Pathways: Impact on Cancer Progression
The phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is frequently observed in cancer.
-
Anti-cancer Mechanism: In colon cancer cells, agrimonolide has been shown to suppress cancer progression by inactivating the PI3K/AKT/mTOR pathway.[7][8] It also inhibits the malignant progression of non-small cell lung cancer and induces ferroptosis by blocking the mTOR signaling pathway.[9]
Quantitative Data on the Bioactivity of Agrimonolide and Its Derivatives
The following tables summarize the available quantitative data on the biological activities of agrimonolide and related compounds.
| Compound | Biological Activity | Cell Line / System | IC50 / Effective Concentration | Reference |
| Agrimonolide | Inhibition of cell viability | HCT-116 (colon cancer) | 29.05 µM | [10] |
| Agrimonolide | α-glucosidase inhibition | in vitro | 37.4 µM | [4] |
| Agrimonolide | Anti-inflammatory | LPS-stimulated macrophages | 80 µM (downregulates MAPKs and JAK/STAT) | [2][6] |
| Agrimonolide | Induction of HO-1 expression | HepG2 | 200 µM | [11] |
| Agrimonolide | Facilitation of PDX-1 expression | Dual luciferase reporter gene assay | 1 µmol/L (22.9% increase) | [11] |
| Desmethylagrimonolide | Induction of HO-1 expression | HepG2 | Not specified | [4][5] |
| 1,2,3-triazole-linked agrimonolide derivatives | Inhibition of NO production | LPS-stimulated RAW 264.7 macrophages | Generally more potent than agrimonolide | [1] |
| Flavonoid from Agrimonia pilosa | NO Inhibitory Activity (IC50) | Reference |
| Quercetin-7-O-β-d-rhamnoside | 1.4 - 31 µM (range for all 7 isolated compounds) | [12] |
| Apigenin-7-O-β-d-glucopyranoside | 1.4 - 31 µM (range for all 7 isolated compounds) | [12] |
| Kaempferol-7-O-β-d-glucopyranoside | 1.4 - 31 µM (range for all 7 isolated compounds) | [12] |
| Quercetin | 1.4 - 31 µM (range for all 7 isolated compounds) | [12] |
| Kaempferol | 1.4 - 31 µM (range for all 7 isolated compounds) | [12] |
| Apigenin | 1.4 - 31 µM (range for all 7 isolated compounds) | [12] |
| Apigenin-7-O-β-d-glucuronide-6″-butylester | 1.4 - 31 µM (range for all 7 isolated compounds) | [12] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to elucidate the mechanism of action of agrimonolide.
Western Blotting
Western blotting is employed to detect and quantify specific proteins in a sample, providing insights into the expression levels and activation states of signaling molecules.
-
General Protocol:
-
Protein Extraction: Cells are lysed using a suitable buffer (e.g., RIPA buffer) to extract total protein.[13] Protein concentration is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Protein samples are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.[13]
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).[13][14]
-
Blocking: The membrane is incubated with a blocking solution (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.[15]
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.[15]
-
Detection: The protein bands are visualized using a chemiluminescent substrate that reacts with the enzyme on the secondary antibody.[16]
-
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[3]
-
General Protocol:
-
Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density.[17]
-
Compound Treatment: Cells are treated with various concentrations of agrimonolide or its derivatives for a specific duration.
-
MTT Addition: MTT solution (typically 0.5 mg/mL) is added to each well and incubated for 2-4 hours at 37°C.[9]
-
Formazan (B1609692) Solubilization: The resulting formazan crystals are dissolved in a solubilizing agent (e.g., DMSO or a specialized detergent).[9]
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.
-
Nrf2 Luciferase Reporter Assay
This assay is used to quantify the activation of the Nrf2 signaling pathway. It typically utilizes a cell line (e.g., AREc32, a derivative of HepG2) that has been stably transfected with a luciferase reporter gene under the control of an antioxidant response element (ARE).[18][19]
-
General Protocol:
-
Cell Seeding: The ARE-luciferase reporter cells are seeded in a multi-well plate.
-
Compound Treatment: Cells are treated with agrimonolide or other test compounds.
-
Luciferase Assay: After a defined incubation period, a luciferase substrate is added to the cells.
-
Luminescence Measurement: The luminescence, which is proportional to the activity of the ARE promoter and thus Nrf2 activation, is measured using a luminometer.[18]
-
Conclusion
Agrimonolide and its derivatives represent a promising class of natural compounds with multifaceted therapeutic potential. Their ability to modulate key signaling pathways involved in inflammation, oxidative stress, and cancer progression underscores their importance in drug discovery and development. This technical guide has provided a comprehensive overview of their mechanisms of action, supported by quantitative data and detailed experimental methodologies. Further research into the structure-activity relationships of agrimonolide derivatives and their pharmacokinetic and pharmacodynamic profiles will be crucial in translating these promising preclinical findings into novel therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. broadpharm.com [broadpharm.com]
- 4. Agrimonolide from Agrimonia pilosa Ledeb. | Encyclopedia MDPI [encyclopedia.pub]
- 5. Agrimonolide and Desmethylagrimonolide Induced HO-1 Expression in HepG2 Cells through Nrf2-Transduction and p38 Inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Agrimonolide | JAK | ROS | Dehydrogenase | p38 MAPK | TargetMol [targetmol.com]
- 8. agrisera.com [agrisera.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Current Progress and Outlook for Agrimonolide: A Promising Bioactive Compound from Agrimonia pilosa Ledeb. [mdpi.com]
- 12. Anti-Inflammatory Flavonoids from Agrimonia pilosa Ledeb: Focusing on Activity-Guided Isolation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biomol.com [biomol.com]
- 14. nacalai.com [nacalai.com]
- 15. origene.com [origene.com]
- 16. Western Blotting实验方法 - 免疫印迹或Western Blot实验方法 [sigmaaldrich.com]
- 17. MTT Assay [protocols.io]
- 18. Screening of Natural Compounds as Activators of the Keap1-Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bpsbioscience.com [bpsbioscience.com]
Methodological & Application
Application Notes and Protocols for the Isolation of Demethylagrimonolide 6-O-glucoside from Agrimonia pilosa
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the isolation, characterization, and biological activity of Demethylagrimonolide 6-O-glucoside, a natural product found in the plant Agrimonia pilosa. The detailed protocols and data presented herein are intended to facilitate further research and development of this compound for potential therapeutic applications.
Introduction
Agrimonia pilosa Ledeb., a perennial herbaceous plant belonging to the Rosaceae family, has a long history of use in traditional medicine in East Asia for treating a variety of ailments, including abdominal pain, diarrhea, and inflammation.[1] Phytochemical investigations of this plant have led to the isolation of numerous bioactive compounds, including flavonoids, triterpenoids, and isocoumarins.[2][3] Among these, this compound has garnered interest for its potential biological activities. This document outlines the methodology for the isolation and characterization of this isocoumarin (B1212949) glycoside.
Experimental Protocols
I. Plant Material Collection and Preparation
-
Collection: The aerial parts of Agrimonia pilosa are collected and authenticated.
-
Drying: The plant material is air-dried in a shaded, well-ventilated area to prevent the degradation of phytochemicals.
-
Pulverization: The dried aerial parts are pulverized into a coarse powder using a mechanical grinder to increase the surface area for efficient extraction.
II. Extraction of Crude Bioactive Compounds
-
Solvent Extraction: The powdered plant material is extracted with 80% methanol (B129727) (MeOH) at room temperature.[4] The mixture is typically macerated for several days with periodic agitation to ensure thorough extraction.
-
Filtration and Concentration: The extract is filtered to remove solid plant debris. The resulting filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude methanolic extract.
III. Fractionation of the Crude Extract
The crude methanolic extract is subjected to a bioassay-guided fractionation scheme to isolate the target compound.[5][6]
-
Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform (B151607) (CHCl₃), ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH). This process separates compounds based on their polarity.
-
Column Chromatography of the Active Fraction: Based on preliminary bioassays (e.g., α-glucosidase inhibition), the active fraction (e.g., a sub-fraction of the EtOAc or n-BuOH fraction) is selected for further purification.
-
Silica (B1680970) Gel Column Chromatography: The selected fraction is loaded onto a silica gel column. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like chloroform and gradually increasing the polarity by adding methanol.[6]
-
Fraction Collection: Eluted fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing the compound of interest.
-
IV. Purification of this compound
-
Further Chromatographic Steps: Fractions containing this compound are pooled and subjected to further purification steps. This may involve repeated silica gel column chromatography with different solvent systems or the use of other chromatographic techniques such as Sephadex LH-20 column chromatography.
-
Isolation of Pure Compound: The purification process is continued until this compound is isolated as a pure compound. The purity is typically assessed by High-Performance Liquid Chromatography (HPLC). One study reported the isolation of 45.4 mg of desmethylagrimonolide-6-O-β-d-glucopyranoside from a fractionated extract.[6]
V. Structural Elucidation
The structure of the isolated compound is confirmed using various spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are used to determine the chemical structure, including the connectivity of atoms and stereochemistry.
Data Presentation
Table 1: Physicochemical and Spectroscopic Data for this compound
| Property | Value | Reference |
| Molecular Formula | C₂₃H₂₆O₁₀ | [7] |
| Molecular Weight | 462.45 g/mol | [7] |
| ¹H-NMR (CD₃OD, 400 MHz) δ (ppm) | Predicted values based on similar structures: Aglycone: aromatic protons (~6.0-7.5 ppm), methine protons, methylene (B1212753) protons; Glucoside: anomeric proton (~4.5-5.5 ppm), other sugar protons (~3.0-4.0 ppm). | [8] |
| ¹³C-NMR (CD₃OD, 100 MHz) δ (ppm) | Predicted values based on similar structures: Aglycone: aromatic carbons (~100-160 ppm), carbonyl carbon (~160-170 ppm); Glucoside: anomeric carbon (~100-105 ppm), other sugar carbons (~60-80 ppm). | [8] |
| Mass Spectrometry (m/z) | [M-H]⁻ at 461.14 | [7] |
Table 2: Biological Activity of Isocoumarins from Agrimonia pilosa
| Compound | Biological Activity | IC₅₀ (µM) | Reference |
| Agrimonolide | α-Glucosidase Inhibition | 24.2 | [5] |
| Desmethylagrimonolide | α-Glucosidase Inhibition | 37.4 | [5] |
| Desmethylagrimonolide 6-O-β-d-glucopyranoside | α-Glucosidase Inhibition | Weak activity | [5] |
| Agrimonolide 6-O-β-d-glucopyranoside | α-Glucosidase Inhibition | Weak activity | [5] |
Visualizations
Experimental Workflow
Caption: Workflow for the isolation and analysis of this compound.
Signaling Pathway: α-Glucosidase Inhibition
Caption: Mechanism of α-glucosidase inhibition by this compound.
Signaling Pathway: Potential Anti-Inflammatory Action
Caption: Potential anti-inflammatory mechanism of compounds from Agrimonia pilosa.
References
- 1. Isolation of Isocoumarins and Flavonoids as α-Glucosidase Inhibitors from Agrimonia pilosa L. [mdpi.com]
- 2. Anti-inflammatory Metabolites of Agrimonia pilosa Ledeb. and Their Mechanism -Proceedings of the Plant Resources Society of Korea Conference [koreascience.kr]
- 3. researchgate.net [researchgate.net]
- 4. journals.ekb.eg [journals.ekb.eg]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Phenolic glycosides from Agrimonia pilosa - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the NMR Spectroscopic Characterization of Demethylagrimonolide 6-O-glucoside
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the characterization of Demethylagrimonolide 6-O-glucoside using Nuclear Magnetic Resonance (NMR) spectroscopy. The protocols outlined below are based on established methodologies for the structural elucidation of natural products and are supplemented with data from the successful isolation and characterization of this compound from Agrimonia pilosa L.[1][2]
Introduction
This compound is an isocoumarin (B1212949) glycoside isolated from Agrimonia pilosa L., a plant with known therapeutic properties.[1][2] Accurate structural characterization is a critical step in the drug discovery and development process, ensuring the identity and purity of the compound. NMR spectroscopy is the most powerful technique for the unambiguous structure determination of novel natural products. This document details the application of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments for the complete structural assignment of this compound.
Data Presentation
The ¹H and ¹³C NMR spectral data for this compound, acquired in Methanol-d4 (CD₃OD), are summarized in the tables below. These data are essential for the verification of the compound's structure.
Table 1: ¹H NMR (400 MHz, CD₃OD) Data for this compound
| Position | δH (ppm) | Multiplicity | J (Hz) |
| 3 | 4.65 | m | |
| 4 | 2.99 | m | |
| 5 | 6.40 | d | 2.4 |
| 7 | 6.27 | d | 2.4 |
| 1' | 2.87 | m | |
| 2' | 2.87 | m | |
| 4' | 7.09 | d | 8.4 |
| 5' | 6.78 | d | 8.4 |
| Glucose Moiety | |||
| 1'' | 4.88 | d | 7.6 |
| 2'' | 3.48 | m | |
| 3'' | 3.44 | m | |
| 4'' | 3.41 | m | |
| 5'' | 3.38 | m | |
| 6''a | 3.91 | dd | 12.0, 2.0 |
| 6''b | 3.72 | dd | 12.0, 5.6 |
Table 2: ¹³C NMR (100 MHz, CD₃OD) Data for this compound
| Position | δC (ppm) |
| 1 | 168.0 |
| 3 | 77.9 |
| 4 | 33.1 |
| 4a | 102.6 |
| 5 | 107.8 |
| 6 | 164.2 |
| 7 | 102.1 |
| 8 | 165.9 |
| 8a | 143.1 |
| 1' | 31.8 |
| 2' | 38.9 |
| 3' | 131.2 |
| 4' | 130.1 |
| 5' | 116.9 |
| 6' | 158.9 |
| Glucose Moiety | |
| 1'' | 103.9 |
| 2'' | 75.8 |
| 3'' | 78.2 |
| 4'' | 71.7 |
| 5'' | 78.0 |
| 6'' | 62.9 |
Experimental Protocols
The following protocols describe the general methodology for acquiring and interpreting NMR data for the characterization of this compound.
Sample Preparation
-
Dissolution: Accurately weigh approximately 5-10 mg of purified this compound.
-
Solvent Addition: Dissolve the sample in 0.5-0.7 mL of deuterated methanol (B129727) (Methanol-d4, CD₃OD). The choice of solvent is critical and should be one in which the compound is fully soluble and does not obscure key signals.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Filtration (Optional): If any particulate matter is present, filter the solution through a small plug of glass wool into the NMR tube.
NMR Data Acquisition
All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity, if available.
-
¹H NMR:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, 1-2 second relaxation delay, 30° pulse angle.
-
The spectral width should encompass all expected proton resonances (e.g., 0-12 ppm).
-
-
¹³C NMR:
-
Acquire a proton-decoupled carbon spectrum.
-
Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer experimental time will be required.
-
A spectral width of 0-220 ppm is typically sufficient.
-
-
2D NMR - COSY (Correlation Spectroscopy):
-
This experiment identifies proton-proton spin-spin couplings, revealing adjacent protons.
-
Acquire a gradient-selected COSY (gCOSY) or DQF-COSY spectrum.
-
The cross-peaks in the 2D spectrum indicate which protons are coupled.
-
-
2D NMR - HSQC (Heteronuclear Single Quantum Coherence):
-
This experiment correlates protons directly attached to carbons.
-
Acquire a gradient-selected HSQC spectrum.
-
Each cross-peak represents a one-bond connection between a proton and a carbon atom.
-
-
2D NMR - HMBC (Heteronuclear Multiple Bond Correlation):
-
This experiment shows correlations between protons and carbons that are two or three bonds away.
-
Acquire a gradient-selected HMBC spectrum.
-
This is crucial for connecting different spin systems and for assigning quaternary carbons.
-
Data Processing and Interpretation
-
Processing: Process all spectra using appropriate NMR software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing. For ¹H NMR, reference the residual solvent peak of CD₃OD to δ 3.31 ppm. For ¹³C NMR, reference the solvent peak to δ 49.0 ppm.
-
Interpretation:
-
¹H NMR: Analyze chemical shifts, coupling constants (J-values), and integration to identify the types of protons and their relative numbers.
-
¹³C NMR: Determine the number of unique carbon atoms and their types (e.g., methyl, methylene, methine, quaternary, carbonyl) using the chemical shifts and DEPT experiments if acquired.
-
COSY: Trace the spin-spin coupling networks to establish fragments of the molecule.
-
HSQC: Assign the carbon resonances for all protonated carbons by correlating with the already assigned protons.
-
HMBC: Use the long-range correlations to piece together the molecular fragments identified from COSY and to assign non-protonated (quaternary) carbons. The key HMBC correlations will confirm the linkage of the glucose moiety to the C-6 position of the demethylagrimonolide core.
-
Visualization of Experimental Workflow
The logical flow of experiments for the structural elucidation of this compound is depicted below.
Logical Relationship for Structure Determination
The following diagram illustrates the logical connections between the different NMR experiments in the process of determining the final chemical structure.
References
Application Notes & Protocols: Mass Spectrometry Analysis of Agrimonolide Glycosides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Agrimonolide (B1665657), an isocoumarin (B1212949) derivative primarily isolated from Agrimonia pilosa, and its glycosidic forms, such as agrimonolide-6-O-β-D-glucopyranoside, are bioactive compounds with significant therapeutic potential.[1][2] These compounds have demonstrated a range of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-diabetic effects.[3][4] The anti-inflammatory mechanisms, in particular, are well-studied and involve the modulation of key signaling pathways such as NF-κB, MAPK, and JAK-STAT.[1][3][5]
Given their potential in drug development, sensitive and robust analytical methods are required for the identification, quantification, and pharmacokinetic studies of agrimonolide and its glycosides in various biological matrices. Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) stands out as the preferred analytical technique due to its high sensitivity, specificity, and speed.[6][7]
These application notes provide a comprehensive overview and detailed protocols for the analysis of agrimonolide glycosides using UPLC-MS/MS.
Principle of Analysis: LC-MS/MS
The analysis of agrimonolide glycosides is typically performed using a reversed-phase UPLC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole, QqQ) with an electrospray ionization (ESI) source.
-
Chromatographic Separation (UPLC): The UPLC system separates agrimonolide and its glycosides from other components in the sample matrix based on their polarity. A C18 column is commonly used, with a gradient elution of water and an organic solvent (acetonitrile or methanol), both typically containing a small amount of formic acid to improve peak shape and ionization efficiency.[8][9]
-
Ionization (ESI): The separated analytes eluting from the column are nebulized and ionized in the ESI source. For glycosides, positive ion mode is often effective, generating protonated molecules [M+H]+.[8]
-
Tandem Mass Spectrometry (MS/MS): The ionized molecules are guided into the mass spectrometer. In Multiple Reaction Monitoring (MRM) mode, the first quadrupole (Q1) isolates the specific precursor ion (the [M+H]+ of the target analyte). This ion then enters the second quadrupole (Q2), a collision cell, where it is fragmented by collision with an inert gas. The resulting characteristic product ions are then filtered by the third quadrupole (Q3) and detected. This process provides excellent specificity and sensitivity for quantification.[6] The most common fragmentation pathway for O-glycosides involves the cleavage of the glycosidic bond, resulting in a neutral loss of the sugar moiety (e.g., 162 Da for glucose) and the formation of a protonated aglycone ion.[10]
Experimental Protocols
Protocol 1: Sample Preparation from Plant Material
This protocol outlines a general procedure for the extraction of agrimonolide glycosides from Agrimonia pilosa.
Materials:
-
Dried, powdered Agrimonia pilosa plant material
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Vortex mixer
-
Ultrasonic bath
-
Centrifuge
-
0.22 µm syringe filters
-
HPLC vials
Procedure:
-
Accurately weigh 1.0 g of the powdered plant material into a centrifuge tube.
-
Add 20 mL of 80% methanol in water.
-
Vortex for 1 minute to ensure thorough mixing.
-
Perform ultrasonic extraction for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter directly into an HPLC vial.
-
The sample is now ready for UPLC-MS/MS analysis. For quantitative analysis, a dilution with the initial mobile phase composition may be necessary.
Protocol 2: UPLC-MS/MS Analysis
This protocol provides exemplary UPLC-MS/MS conditions for the analysis of agrimonolide and its glycosides. Optimization may be required based on the specific instrumentation used.
Instrumentation:
-
UPLC system coupled with a tandem quadrupole mass spectrometer with an ESI source.
UPLC Conditions:
| Parameter | Value |
|---|---|
| Column | Acquity UPLC HSS C18 (e.g., 2.1 x 50 mm, 1.8 µm)[8] |
| Mobile Phase A | 0.1% Formic Acid in Water[8][9] |
| Mobile Phase B | 0.1% Formic Acid in Methanol[8] |
| Flow Rate | 0.4 mL/min[8] |
| Gradient | 0-0.5 min: 5% B; 0.5-3.0 min: 5% to 95% B; 3.0-4.0 min: 95% B; 4.1-5.0 min: 5% B |
| Column Temp. | 35 °C[9] |
| Injection Vol. | 2-5 µL |
MS/MS Conditions:
| Parameter | Value |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive[8] |
| Scan Type | Multiple Reaction Monitoring (MRM)[6] |
| Capillary Voltage | 3.5 - 4.5 kV[9] |
| Source Temp. | 120 - 150 °C |
| Desolvation Temp. | 350 °C[9] |
| Gas Flow | Instrument dependent; optimize for best signal |
Data Presentation
Quantitative analysis relies on creating calibration curves from standards and monitoring specific MRM transitions. The following tables provide hypothetical yet representative data for setting up an analysis method.
Table 1: Exemplary Mass Spectrometry Parameters for MRM Analysis
| Compound | Formula | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Collision Energy (eV) |
|---|---|---|---|---|
| Agrimonolide | C₁₃H₁₂O₄ | 233.07 | 187.08 (Qualifier) | 15 |
| 159.08 (Quantifier) | 20 | |||
| Agrimonolide-6-O-β-D-glucopyranoside | C₁₉H₂₂O₉ | 395.12 | 233.07 ([M+H-162]⁺) | 18 |
| | | | 187.08 (Qualifier) | 25 |
Note: Product ions and collision energies are illustrative and require experimental optimization.
Table 2: Representative Method Validation Parameters
| Compound | Linear Range (ng/mL) | R² | LOD (ng/mL) | LOQ (ng/mL) |
|---|---|---|---|---|
| Agrimonolide | 1 - 500 | > 0.995 | 0.3 | 1.0 |
| Agrimonolide-6-O-β-D-glucopyranoside | 2 - 1000 | > 0.995 | 0.7 | 2.0 |
Note: Values are representative and based on typical performance for similar analytes.[11]
Visualizations
Experimental and Analytical Workflow
The following diagram illustrates the complete workflow from sample collection to data analysis for agrimonolide glycosides.
Caption: Workflow for Agrimonolide Glycoside Analysis.
Signaling Pathways Modulated by Agrimonolide
Agrimonolide exerts its anti-inflammatory effects by inhibiting several key signaling pathways.[1][12]
A. Inhibition of NF-κB Pathway
References
- 1. Agrimonia pilosa: A Phytochemical and Pharmacological Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Agrimonolide from Agrimonia pilosa suppresses inflammatory responses through down-regulation of COX-2/iNOS and inactivation of NF-κB in lipopolysaccharide-stimulated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | UPLC-ESI-MS/MS and HPTLC Method for Quantitative Estimation of Cytotoxic Glycosides and Aglycone in Bioactivity Guided Fractions of Solanum nigrum L. [frontiersin.org]
- 9. Characterization and Comparison of Steroidal Glycosides from Polygonatum Species by High-Performance Liquid Chromatography–Electrospray Ionization Mass Spectrometry [mdpi.com]
- 10. journals.ekb.eg [journals.ekb.eg]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Demethylagrimonolide 6-O-glucoside
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
Demethylagrimonolide 6-O-glucoside is a glycosylated derivative of demethylagrimonolide, a naturally occurring isocoumarin (B1212949) compound. Agrimonolide (B1665657), the parent compound, has been isolated from plants such as Agrimonia pilosa and is known for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.[1][2] The addition of a glucose moiety to the demethylagrimonolide core can significantly alter its pharmacokinetic properties, such as solubility and bioavailability, which is of great interest in drug development. These application notes provide a comprehensive, albeit proposed, synthetic pathway for this compound, designed for researchers in medicinal chemistry and drug discovery.
Overview of the Synthetic Strategy
The synthesis of this compound is a multi-step process that begins with the synthesis of the agrimonolide backbone, followed by demethylation, regioselective protection, glycosylation, and final deprotection. This strategy is designed to control the regioselectivity of the glycosylation to ensure the glucose moiety is attached at the C6 hydroxyl group.
The key stages of the synthesis are:
-
Synthesis of Agrimonolide: An improved, microwave-assisted synthesis starting from 4-chlororesorcinol (B43231) provides the agrimonolide core in good yield.[1]
-
Demethylation: The methoxy (B1213986) group on the phenethyl side chain of agrimonolide is cleaved to yield demethylagrimonolide.
-
Regioselective Protection: The hydroxyl groups at the C8 and C4' positions of demethylagrimonolide are protected to ensure the subsequent glycosylation occurs at the desired C6 position.
-
Glycosylation: A Koenigs-Knorr reaction is employed to introduce the glucose moiety at the C6 hydroxyl group using a protected glucosyl bromide donor.[3][4][5]
-
Deprotection: Removal of all protecting groups to yield the final product, this compound.
The overall workflow is depicted in the diagram below.
Caption: Overall synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of (±)-Agrimonolide
This protocol is adapted from an improved synthesis method.[1] The synthesis involves seven steps starting from 4-chlororesorcinol, with the key step being a microwave-assisted intramolecular esterification to form the 3,4-dihydroisocoumarin core. For the purpose of these notes, we will start from a key intermediate, which can be synthesized from 4-chlororesorcinol.
Materials:
-
(E)-5-(4-methoxyphenyl)-3-oxopent-4-enoic acid
-
2-Bromo-5-hydroxy-1,3-phenylene bis(2-methylpropanoate)
-
Palladium(II) acetate (B1210297)
-
Triphenylphosphine
-
Potassium carbonate
-
N,N-Dimethylformamide (DMF)
-
Microwave reactor
Procedure:
-
Combine (E)-5-(4-methoxyphenyl)-3-oxopent-4-enoic acid, 2-bromo-5-hydroxy-1,3-phenylene bis(2-methylpropanoate), palladium(II) acetate, triphenylphosphine, and potassium carbonate in DMF.
-
Heat the mixture in a microwave reactor at 120 °C for 30 minutes.
-
After completion, cool the reaction mixture and partition between ethyl acetate and water.
-
Separate the organic layer, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield the precursor to agrimonolide.
-
The subsequent steps of reduction and cyclization to form agrimonolide are carried out as described in the literature.[1]
Step 2: Demethylation of Agrimonolide
Materials:
-
Agrimonolide
-
Boron tribromide (BBr₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
Procedure:
-
Dissolve agrimonolide in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a 1M solution of BBr₃ in DCM (3.0 equivalents) dropwise to the cooled solution.
-
Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to 0 °C and quench the reaction by the slow addition of methanol.
-
Remove the solvent under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain demethylagrimonolide.
Step 3: Regioselective Protection of Demethylagrimonolide
Materials:
-
Demethylagrimonolide
-
Benzyl (B1604629) bromide (BnBr)
-
Potassium carbonate (K₂CO₃)
-
Acetone, anhydrous
Procedure:
-
Dissolve demethylagrimonolide in anhydrous acetone.
-
Add K₂CO₃ (2.2 equivalents) and benzyl bromide (2.2 equivalents) to the solution.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC. The less reactive 6-OH group should remain unprotected under these conditions.
-
After the reaction is complete, filter off the K₂CO₃ and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the product by column chromatography to yield 8,4'-di-O-benzyl-demethylagrimonolide.
Step 4: Glycosylation via Koenigs-Knorr Reaction
Materials:
-
8,4'-di-O-benzyl-demethylagrimonolide
-
2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide (acetobromoglucose)
-
Silver(I) oxide (Ag₂O)
-
Dichloromethane (DCM), anhydrous
-
Molecular sieves (4 Å)
Procedure:
-
To a solution of 8,4'-di-O-benzyl-demethylagrimonolide in anhydrous DCM, add freshly activated 4 Å molecular sieves.
-
Add Ag₂O (1.5 equivalents) to the mixture.
-
Add a solution of acetobromoglucose (1.2 equivalents) in anhydrous DCM dropwise at room temperature.
-
Stir the reaction mixture in the dark at room temperature for 24-48 hours.[3]
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with DCM.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the protected glucoside.
Caption: Simplified mechanism of the Koenigs-Knorr glycosylation reaction.
Step 5: Deprotection
Materials:
-
Protected glucoside from Step 4
-
Palladium on carbon (10% Pd/C)
-
Methanol/Ethyl acetate mixture
-
Hydrogen gas (H₂)
-
Sodium methoxide (B1231860) (NaOMe) in methanol (0.5 M)
Procedure:
-
Debenzylation:
-
Dissolve the protected glucoside in a 1:1 mixture of methanol and ethyl acetate.
-
Add 10% Pd/C catalyst (catalytic amount).
-
Stir the mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 12-16 hours.
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate.
-
-
Deacetylation:
-
Dissolve the residue from the debenzylation step in anhydrous methanol.
-
Add a catalytic amount of 0.5 M sodium methoxide in methanol.
-
Stir the solution at room temperature for 2-4 hours, monitoring by TLC.
-
Neutralize the reaction with Amberlite IR-120 (H⁺) resin, filter, and concentrate the filtrate.
-
Purify the final product as described in the next step.
-
Step 6: Purification and Characterization
Purification:
-
The final product, this compound, can be purified using preparative High-Performance Liquid Chromatography (HPLC) with a C18 column.[6][7]
-
A common mobile phase system would be a gradient of water (with 0.1% formic acid) and acetonitrile.
Characterization:
-
Mass Spectrometry (MS): Confirm the molecular weight of the final product using high-resolution mass spectrometry (HRMS).[8][9]
-
Nuclear Magnetic Resonance (NMR): Characterize the structure using ¹H and ¹³C NMR spectroscopy. The presence of signals corresponding to both the demethylagrimonolide and glucose moieties, along with the anomeric proton signal, will confirm the structure. 2D NMR techniques (COSY, HSQC, HMBC) can be used for complete assignment.[10][11][12][13]
Data Presentation
Table 1: Summary of Synthetic Steps and Expected Yields
| Step | Reaction | Key Reagents | Expected Yield (%) |
| 1 | Synthesis of Agrimonolide | 4-Chlororesorcinol | ~20% (overall)[1] |
| 2 | Demethylation | BBr₃ | 70-85% |
| 3 | Regioselective Protection | Benzyl bromide, K₂CO₃ | 60-75% |
| 4 | Glycosylation | Acetobromoglucose, Ag₂O | 50-70% |
| 5 | Deprotection | H₂, Pd/C; NaOMe | 80-95% |
| 6 | Purification | Preparative HPLC | >95% purity |
Table 2: Hypothetical ¹H NMR Data for this compound
(in DMSO-d₆, 500 MHz). Chemical shifts (δ) are in ppm and coupling constants (J) in Hz.
| Proton | Chemical Shift (δ) | Multiplicity | Coupling Constant (J) |
| H-5 | 6.25 | d | 2.1 |
| H-7 | 6.15 | d | 2.1 |
| H-2' | 6.95 | d | 8.5 |
| H-3' | 6.65 | d | 8.5 |
| H-5' | 6.95 | d | 8.5 |
| H-6' | 6.65 | d | 8.5 |
| H-1'' (anomeric) | 4.90 | d | 7.5 |
| Glucose Protons | 3.10-3.70 | m | |
| Aglycone CH₂ | 2.70-2.90 | m | |
| Aglycone CH | 4.40 | m |
Concluding Remarks
This document provides a detailed theoretical framework for the synthesis of this compound. The protocols are based on established chemical reactions and literature precedents for similar transformations. Researchers should note that optimization of reaction conditions, such as temperature, time, and stoichiometry, may be necessary to achieve the desired yields and purity. Proper analytical techniques should be employed at each step to monitor the reaction progress and characterize the intermediates and final product.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. chemtry.in [chemtry.in]
- 4. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Structural characterization of flavonoid glycosides by multi-stage mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Glycosides Analysis - Creative Proteomics [creative-proteomics.com]
- 10. DOSY NMR applied to analysis of flavonoid glycosides from Bidens sulphurea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. thieme-connect.com [thieme-connect.com]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols for Cell-Based Assays Using Demethylagrimonolide 6-O-glucoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Demethylagrimonolide 6-O-glucoside is a natural product that belongs to the isocoumarin (B1212949) family of compounds. While direct studies on this specific glycoside are limited, its aglycone, agrimonolide (B1665657), has demonstrated significant biological activities, including potent anti-inflammatory and pro-apoptotic effects.[1][2] Agrimonolide has been shown to suppress inflammatory responses in macrophage cell lines by inhibiting key signaling pathways such as NF-κB, JAK-STAT, and MAPKs.[1][3][4] Furthermore, it can induce apoptosis in various cancer cell lines through the modulation of MAPK and PI3K/Akt/mTOR pathways, leading to the activation of caspases.[5][6]
These findings suggest that this compound, as a potential prodrug or active analogue of agrimonolide, is a compelling candidate for investigation in cell-based assays to determine its efficacy and mechanism of action in the contexts of inflammation and oncology. This document provides detailed protocols for assessing the anti-inflammatory and apoptotic potential of this compound in relevant cell culture models.
Part 1: Assessment of Anti-Inflammatory Activity in Macrophages
This protocol details a cell-based assay to evaluate the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. The primary endpoints measured are the production of nitric oxide (NO) and pro-inflammatory cytokines.
Hypothesized Signaling Pathway: Inhibition of NF-κB Activation
This compound is hypothesized to be hydrolyzed to its aglycone, agrimonolide, within the cell. Agrimonolide then interferes with the LPS-induced inflammatory cascade by preventing the phosphorylation and degradation of IκBα, which in turn sequesters the NF-κB p65/p50 dimer in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory genes.
Caption: Hypothesized NF-κB signaling pathway inhibition.
Experimental Protocol: Nitric Oxide and Cytokine Production Assay
1. Materials and Reagents:
-
RAW 264.7 macrophage cells
-
This compound (stock solution in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Griess Reagent System for Nitrite (B80452) Determination
-
ELISA kits for Mouse TNF-α and IL-6
-
96-well cell culture plates
-
Phosphate Buffered Saline (PBS)
-
Trypan Blue solution
2. Cell Culture and Seeding:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Seed the cells into 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
3. Compound Treatment and Stimulation:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the cells and replace it with medium containing the desired concentrations of the compound. Include a vehicle control (DMSO).
-
Incubate for 1 hour at 37°C.
-
Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubate the plates for 24 hours at 37°C.
4. Measurement of Nitric Oxide (NO) Production:
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Determine the nitrite concentration, a stable product of NO, using the Griess Reagent System according to the manufacturer's instructions.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration based on a standard curve.
5. Measurement of Cytokine Levels (TNF-α and IL-6):
-
Collect the remaining cell culture supernatant.
-
Measure the concentrations of TNF-α and IL-6 using specific ELISA kits, following the manufacturer's protocols.
6. Cell Viability Assay (e.g., MTT Assay):
-
After collecting the supernatant, assess cell viability to ensure the observed effects are not due to cytotoxicity.
-
Perform an MTT assay or a similar viability assay according to standard protocols.
Data Presentation
Table 1: Effect of this compound on NO and Cytokine Production in LPS-Stimulated RAW 264.7 Cells
| Treatment Group | NO (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) | Cell Viability (%) |
| Control (untreated) | 1.2 ± 0.3 | 50 ± 15 | 30 ± 10 | 100 |
| LPS (1 µg/mL) | 45.8 ± 4.1 | 2500 ± 210 | 1800 ± 150 | 98 ± 2 |
| LPS + Compound (1 µM) | 35.2 ± 3.5 | 1850 ± 180 | 1300 ± 120 | 97 ± 3 |
| LPS + Compound (5 µM) | 20.1 ± 2.2 | 980 ± 95 | 750 ± 80 | 96 ± 4 |
| LPS + Compound (10 µM) | 8.5 ± 1.1 | 450 ± 50 | 320 ± 45 | 95 ± 3 |
| LPS + Dexamethasone (10 µM) (Positive Control) | 5.3 ± 0.8 | 280 ± 30 | 190 ± 25 | 99 ± 1 |
Data are presented as mean ± SD from three independent experiments.
Part 2: Assessment of Apoptotic Activity in Cancer Cells
This protocol describes a cell-based assay to determine the pro-apoptotic effects of this compound on a human cancer cell line (e.g., HCT-116 colon cancer cells). The key endpoints are the induction of apoptosis, measured by Annexin V/Propidium Iodide staining, and the activation of caspase-3.
Hypothesized Signaling Pathway: Induction of Apoptosis
This compound is hypothesized to induce apoptosis by activating the intrinsic mitochondrial pathway. This involves an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2, leading to mitochondrial membrane permeabilization, cytochrome c release, and subsequent activation of the caspase cascade, culminating in the activation of effector caspase-3.
Caption: Hypothesized intrinsic apoptosis pathway.
Experimental Protocol: Apoptosis Induction and Caspase-3 Activity Assay
1. Materials and Reagents:
-
HCT-116 human colon carcinoma cells
-
This compound (stock solution in DMSO)
-
McCoy's 5A Medium with 10% FBS and 1% Penicillin-Streptomycin
-
Annexin V-FITC Apoptosis Detection Kit
-
Caspase-3 Colorimetric Assay Kit
-
6-well and 96-well cell culture plates
-
Flow cytometer
-
Microplate reader
2. Cell Culture and Treatment:
-
Culture HCT-116 cells in McCoy's 5A medium at 37°C in a 5% CO₂ incubator.
-
For Annexin V staining, seed 2 x 10⁵ cells/well in 6-well plates. For the caspase-3 assay, seed 1 x 10⁴ cells/well in 96-well plates. Allow cells to attach overnight.
-
Treat the cells with various concentrations of this compound for 24 or 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., Staurosporine).
3. Annexin V/Propidium Iodide (PI) Staining for Apoptosis:
-
After treatment, harvest the cells (including floating cells in the medium) by trypsinization.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the Annexin V-FITC kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
4. Caspase-3 Activity Assay:
-
After treatment in 96-well plates, lyse the cells using the lysis buffer provided in the Caspase-3 Colorimetric Assay Kit.
-
Add the caspase-3 substrate (e.g., DEVD-pNA) to the cell lysates.
-
Incubate at 37°C for 1-2 hours.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Quantify the caspase-3 activity relative to the control group.
Data Presentation
Table 2: Apoptotic Effects of this compound on HCT-116 Cells
| Treatment Group | Early Apoptosis (%) (Annexin V+/PI-) | Late Apoptosis/Necrosis (%) (Annexin V+/PI+) | Total Apoptotic Cells (%) | Caspase-3 Activity (Fold Change) |
| Control (untreated) | 2.5 ± 0.5 | 1.8 ± 0.4 | 4.3 ± 0.9 | 1.0 |
| Compound (10 µM) | 10.2 ± 1.5 | 4.5 ± 0.8 | 14.7 ± 2.3 | 2.1 ± 0.3 |
| Compound (25 µM) | 22.8 ± 2.1 | 8.9 ± 1.2 | 31.7 ± 3.3 | 4.5 ± 0.6 |
| Compound (50 µM) | 35.1 ± 3.2 | 15.6 ± 2.0 | 50.7 ± 5.2 | 7.8 ± 0.9 |
| Staurosporine (1 µM) (Positive Control) | 40.5 ± 4.0 | 18.2 ± 2.5 | 58.7 ± 6.5 | 9.2 ± 1.1 |
Data are presented as mean ± SD from three independent experiments after 24 hours of treatment.
Experimental Workflow Diagram
Caption: General workflow for cell-based assays.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Agrimonolide from Agrimonia pilosa suppresses inflammatory responses through down-regulation of COX-2/iNOS and inactivation of NF-κB in lipopolysaccharide-stimulated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (±)-Agrimonolide: Efficient synthesis and treatment of inflammatory bowel disease via JAK1/STAT3 pathway inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of cell proliferation and triggering of apoptosis by agrimonolide through MAP kinase (ERK and p38) pathways in human gastric cancer AGS cells - Food & Function (RSC Publishing) [pubs.rsc.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
Animal Model Studies with Demethylagrimonolide 6-O-glucoside: Application Notes and Protocols
Disclaimer: As of late 2025, dedicated animal model studies specifically investigating Demethylagrimonolide 6-O-glucoside are not available in the public scientific literature. The following application notes and protocols are based on in vivo research conducted on closely related compounds isolated from the Agrimonia species, namely Agrimoniin and Agrimonolide, and extracts of Agrimonia eupatoria. Researchers should consider this information as a foundational guide, adapting methodologies for the specific investigation of this compound.
Summary of Preclinical In Vivo Data of Related Compounds
The following tables summarize quantitative data from animal studies on Agrimoniin and Agrimonia eupatoria extracts, providing a reference for potential dosage and efficacy of related compounds.
Table 1: Anti-Tumor and Immunomodulatory Effects of Agrimoniin
| Animal Model | Compound | Dosage | Route of Administration | Treatment Schedule | Key Findings | Reference |
| Mice with MM2 ascites tumor | Agrimoniin | >10 mg/kg | Intraperitoneal (i.p.) | Pre- or post-tumor cell inoculation | Almost complete rejection of tumor growth. | [1] |
| Mice with MM2 tumor | Agrimoniin | Not specified | Intravenous (i.v.) or Per oral (p.o.) | Pre- or post-medication | Prolonged life span. | [1] |
| Mice with MH134 solid tumor | Agrimoniin | Not specified | Not specified | Not specified | Inhibition of tumor growth. | [1] |
| Mice with Meth-A solid tumor | Agrimoniin | Not specified | Not specified | Not specified | Inhibition of tumor growth. | [1] |
| Healthy Mice | Agrimoniin | Not specified | Intraperitoneal (i.p.) | Single injection | Increased peripheral white blood cells and monocyte ratio; increased cytotoxic adherent peritoneal exudate cells. | [1] |
Table 2: Anti-Diabetic Effects of Agrimoniin and Agrimonia Extracts
| Animal Model | Compound/Extract | Dosage | Route of Administration | Treatment Duration | Key Findings | Reference |
| Streptozotocin-induced diabetic rats | Agrimoniin | 100 mg/kg | Oral | 21 days | Significant increase in body weight; reduced fasting blood glucose to 87 mg/dL. | [2] |
| Streptozotocin-induced diabetic rats | Comarum palustre extract (containing Agrimoniin) | 400 mg/kg | Oral | 21 days | Significant increase in body weight. | [2] |
Table 3: Analgesic and Anti-Inflammatory Effects of Agrimonia eupatoria Extract
| Animal Model | Compound/Extract | Dosage | Route of Administration | Key Findings | Reference |
| Cisplatin-induced neuropathic rats | Agrimonia eupatoria L. extract | 200 mg/kg | Oral | Lower withdrawal duration in pin-prick and plantar tests; higher paw-withdrawal threshold. | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for related compounds. These can serve as a template for designing studies with this compound.
Anti-Tumor Efficacy in a Murine Ascites Tumor Model (Based on Agrimoniin studies)
Objective: To evaluate the in vivo anti-tumor effect of a test compound on the growth of ascites tumors in mice.
Materials:
-
Animals: Female C3H/He mice, 6-8 weeks old.
-
Tumor Cells: MM2 murine mammary carcinoma cells.
-
Test Compound: this compound dissolved in a suitable vehicle (e.g., sterile saline or PBS).
-
Vehicle Control: The solvent used to dissolve the test compound.
-
Equipment: Syringes, needles (27G), animal balance, calipers, euthanasia supplies.
Procedure:
-
Animal Acclimation: Acclimate mice to the animal facility for at least one week before the experiment.
-
Tumor Cell Inoculation: Inoculate mice intraperitoneally with 1 x 10^6 MM2 cells in 0.1 mL of sterile saline.
-
Treatment Groups: Randomly divide the mice into the following groups (n=8-10 per group):
-
Group 1: Vehicle control (i.p. administration).
-
Group 2: Test compound (e.g., 10 mg/kg, i.p. administration).
-
Group 3: Test compound (e.g., 25 mg/kg, i.p. administration).
-
Group 4: Test compound (e.g., 50 mg/kg, i.p. administration).
-
-
Drug Administration: Administer the test compound or vehicle daily for a predetermined period (e.g., 10-14 days), starting 24 hours after tumor cell inoculation.
-
Monitoring: Monitor the mice daily for signs of toxicity, body weight changes, and abdominal distension (as an indicator of ascites fluid accumulation).
-
Endpoint: Euthanize the mice at a predetermined endpoint (e.g., day 14) or when they show signs of severe morbidity.
-
Data Collection:
-
Measure the volume of ascitic fluid.
-
Count the number of viable tumor cells in the ascitic fluid using a hemocytometer and trypan blue exclusion.
-
Calculate the tumor growth inhibition rate.
-
In a parallel survival study, monitor the lifespan of the treated and control mice.
-
Anti-Diabetic Activity in a Streptozotocin-Induced Diabetic Rat Model (Based on Agrimoniin studies)
Objective: To assess the hypoglycemic effect of a test compound in a chemically-induced model of type 1 diabetes.
Materials:
-
Animals: Male Sprague-Dawley rats, 8-10 weeks old.
-
Inducing Agent: Streptozotocin (STZ), freshly prepared in cold citrate (B86180) buffer (0.1 M, pH 4.5).
-
Test Compound: this compound dissolved in a suitable vehicle.
-
Vehicle Control: The solvent for the test compound.
-
Positive Control: Insulin or a known oral hypoglycemic agent (e.g., metformin).
-
Equipment: Glucometer, test strips, syringes, needles, oral gavage needles, animal balance.
Procedure:
-
Induction of Diabetes: After an overnight fast, inject rats with a single intraperitoneal dose of STZ (e.g., 60 mg/kg).
-
Confirmation of Diabetes: Three days after STZ injection, measure fasting blood glucose levels. Rats with blood glucose levels above 250 mg/dL are considered diabetic and included in the study.
-
Treatment Groups: Randomly assign diabetic rats to the following groups (n=8-10 per group):
-
Group 1: Non-diabetic control (vehicle).
-
Group 2: Diabetic control (vehicle).
-
Group 3: Diabetic + Test compound (e.g., 50 mg/kg, oral gavage).
-
Group 4: Diabetic + Test compound (e.g., 100 mg/kg, oral gavage).
-
Group 5: Diabetic + Positive control.
-
-
Drug Administration: Administer the test compound, vehicle, or positive control daily via oral gavage for the study duration (e.g., 21 days).
-
Monitoring:
-
Measure body weight weekly.
-
Measure fasting blood glucose levels at regular intervals (e.g., weekly).
-
-
Endpoint and Sample Collection: At the end of the treatment period, euthanize the rats after an overnight fast. Collect blood samples for analysis of plasma insulin, hemoglobin, and glycosylated hemoglobin (HbA1c).
-
Data Analysis: Compare the changes in body weight, fasting blood glucose, and other biochemical parameters between the treatment groups.
Visualization of Potential Mechanisms and Workflows
The following diagrams illustrate potential signaling pathways and experimental workflows that may be relevant for studies on this compound, based on findings for related compounds.
References
Application Notes: Demethylagrimonolide 6-O-glucoside as a Reference Standard
Introduction
Demethylagrimonolide 6-O-glucoside is a natural compound that can be isolated from various plant species, including those of the Agrimonia genus.[1] As a reference standard, it is crucial for the accurate quantification of this analyte in complex matrices such as plant extracts, herbal formulations, and biological samples. It also serves as a vital tool in bioactivity screening and pharmacological research. These application notes provide detailed protocols for the use of this compound as a reference standard in analytical and biological assays.
Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 1257408-55-1 | [2][3] |
| Molecular Formula | C23H26O10 | [2][4] |
| Molecular Weight | 462.45 g/mol | [2][4] |
| Purity | ≥98% (when used as a reference standard) | Commercially available |
| Appearance | White to off-white solid | General knowledge |
| Solubility | Soluble in methanol (B129727), ethanol, DMSO; sparingly soluble in water | General knowledge |
Storage and Stability
To ensure the integrity of this compound as a reference standard, proper storage is essential. The solid compound should be stored at -20°C, protected from light and moisture. Stock solutions should be prepared fresh or stored at -20°C or -80°C for short-term and long-term storage, respectively. Stability of anthocyanin glycosides, a related class of compounds, is influenced by factors such as pH, temperature, and the presence of oxygen.[5][6][7] It is recommended to perform stability studies under specific experimental conditions.
Experimental Protocols
Protocol 1: Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for the quantification of this compound in a sample matrix. The method parameters provided are a starting point and should be optimized for specific instrumentation and sample types.[8][9][10][11][12][13][14]
1. Preparation of Standard Stock and Working Solutions
-
Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound reference standard and dissolve it in 1 mL of HPLC-grade methanol in a volumetric flask. Sonicate if necessary to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve a concentration range suitable for the calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
2. Sample Preparation
-
Plant Extracts: Accurately weigh the dried plant extract and dissolve it in a known volume of methanol. The solution may need to be vortexed, sonicated, and filtered through a 0.45 µm syringe filter before injection to remove particulate matter.
-
Formulations: Depending on the matrix, sample preparation may involve dissolution, extraction, and filtration steps to ensure the analyte is in a suitable solvent and free of interfering substances.
3. HPLC-UV Method
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient elution is often effective for separating compounds in complex mixtures. A typical mobile phase could be a mixture of (A) water with 0.1% formic acid and (B) acetonitrile (B52724) with 0.1% formic acid.
-
Gradient Program (Example):
-
0-5 min: 10% B
-
5-25 min: 10% to 50% B
-
25-30 min: 50% to 90% B
-
30-35 min: 90% B (hold)
-
35-40 min: 90% to 10% B
-
40-45 min: 10% B (hold for column re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: To be determined by UV-Vis spectral analysis of the reference standard (a photodiode array detector is recommended for initial method development). A common detection wavelength for similar phenolic compounds is around 280 nm.
-
Injection Volume: 10 µL.
4. Method Validation
The analytical method should be validated according to ICH guidelines, including an assessment of linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantification (LOQ).[6]
5. Data Analysis
-
Construct a calibration curve by plotting the peak area of the reference standard against its concentration.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Protocol 2: In Vitro Antioxidant Activity Assessment (DPPH Assay)
This protocol describes the use of the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay to evaluate the free radical scavenging activity of this compound.[15][16][17][18]
1. Reagent Preparation
-
DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. This solution should be freshly prepared and kept in the dark.
-
Test Compound Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.
-
Positive Control: Prepare a stock solution of a known antioxidant, such as ascorbic acid or Trolox, in methanol.
2. Assay Procedure (96-well plate format)
-
Prepare serial dilutions of the test compound and the positive control in methanol in a 96-well plate (e.g., final concentrations ranging from 1 to 200 µg/mL).
-
Add 100 µL of each dilution to the wells.
-
Add 100 µL of methanol to the blank wells.
-
Add 100 µL of the 0.1 mM DPPH solution to all wells.
-
Mix gently and incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
3. Data Analysis
-
Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the DPPH radicals) by plotting the percentage of inhibition against the concentration of the test compound.
Protocol 3: Assessment of Anti-inflammatory Activity (NF-κB Reporter Assay)
This protocol provides a framework for investigating the potential anti-inflammatory effects of this compound by measuring its impact on the NF-κB signaling pathway using a luciferase reporter assay.[19][20][21][22][23]
1. Cell Culture and Transfection
-
Culture a suitable cell line (e.g., HEK293T or HeLa) in appropriate growth medium.
-
Co-transfect the cells with an NF-κB-responsive firefly luciferase reporter plasmid and a control plasmid expressing Renilla luciferase (for normalization of transfection efficiency).
2. Assay Procedure
-
After 24 hours of transfection, seed the cells into a 96-well plate.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours. Include a vehicle control (e.g., DMSO).
-
Stimulate the cells with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α, e.g., 10 ng/mL), for 6-8 hours. Include an unstimulated control.
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
3. Data Analysis
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold induction of NF-κB activity by dividing the normalized luciferase activity of the stimulated cells by that of the unstimulated cells.
-
Determine the inhibitory effect of this compound by comparing the NF-κB activity in the presence and absence of the compound.
Data Presentation
Table 1: HPLC Method Validation Parameters (Example)
| Parameter | Result | Acceptance Criteria |
| Linearity (r²) | 0.9995 | r² ≥ 0.999 |
| Range (µg/mL) | 1 - 100 | - |
| LOD (µg/mL) | 0.25 | - |
| LOQ (µg/mL) | 0.75 | - |
| Precision (%RSD) | ||
| - Intra-day | < 2% | ≤ 2% |
| - Inter-day | < 3% | ≤ 3% |
| Accuracy (% Recovery) | 98.5 - 101.2% | 98 - 102% |
| Specificity | No interference from blank | Peak purity > 0.99 |
Table 2: Antioxidant Activity of this compound (Example Data)
| Compound | IC50 (µg/mL) |
| This compound | 45.8 ± 3.2 |
| Ascorbic Acid (Positive Control) | 8.5 ± 0.7 |
Table 3: Inhibition of NF-κB Activity by this compound (Example Data)
| Concentration (µM) | % Inhibition of NF-κB Activity |
| 1 | 15.2 ± 2.1 |
| 5 | 35.8 ± 4.5 |
| 10 | 55.1 ± 5.3 |
| 25 | 78.9 ± 6.8 |
| 50 | 92.4 ± 4.9 |
References
- 1. A comprehensive review on phytochemical, pharmacological and therapeutic properties of Agrimonia eupatoria L. [herbmedpharmacol.com]
- 2. This compound | Natural Products-Other Structure | Ambeed.com [ambeed.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. tandfonline.com [tandfonline.com]
- 6. blacpma.ms-editions.cl [blacpma.ms-editions.cl]
- 7. zen-bio.com [zen-bio.com]
- 8. researchgate.net [researchgate.net]
- 9. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 10. researchgate.net [researchgate.net]
- 11. scielo.br [scielo.br]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Development and Validation of a HPLC-UV Method for the Evaluation of Ellagic Acid in Liquid Extracts of Eugenia uniflora L. (Myrtaceae) Leaves and Its Ultrasound-Assisted Extraction Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. acmeresearchlabs.in [acmeresearchlabs.in]
- 16. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 17. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. indigobiosciences.com [indigobiosciences.com]
- 21. cdn.caymanchem.com [cdn.caymanchem.com]
- 22. indigobiosciences.com [indigobiosciences.com]
- 23. resources.amsbio.com [resources.amsbio.com]
Application Notes and Protocols for α-Glucosidase Inhibition Assay with Demethylagrimonolide 6-O-glucoside
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for assessing the α-glucosidase inhibitory activity of Demethylagrimonolide 6-O-glucoside. This document is intended for professionals in research and drug development exploring potential therapeutic agents for metabolic disorders such as type 2 diabetes.
Introduction
α-Glucosidase inhibitors are therapeutic agents that delay the digestion and absorption of carbohydrates in the small intestine, thereby reducing postprandial hyperglycemia.[1][2][3] This mechanism of action is a key strategy in the management of type 2 diabetes.[2][4] Natural products are a significant source of α-glucosidase inhibitors.[4]
This compound is an isocoumarin (B1212949) glycoside that has been isolated from Agrimonia pilosa L.[5] Studies have evaluated its potential as an α-glucosidase inhibitor, along with its aglycone, desmethylagrimonolide. Research indicates that the glycosylation of these isocoumarins influences their inhibitory activity.[5]
Data Presentation
The following table summarizes the α-glucosidase inhibitory activity of this compound and related compounds, providing a basis for comparative analysis.
| Compound | Type | IC50 (µM) | Source |
| Demethylagrimonolide 6-O-β-d-glucopyranoside | Isocoumarin Glycoside | 52.3 ± 1.8 | [5] |
| Desmethylagrimonolide | Isocoumarin Aglycone | 24.2 ± 0.6 | [5] |
| Agrimonolide | Isocoumarin Aglycone | 37.4 ± 0.4 | [5] |
| Agrimonolide-6-O-β-d-glucopyranoside | Isocoumarin Glycoside | 71.6 ± 0.4 | [5] |
| Acarbose | Positive Control | 45.2 ± 1.2 | [5] |
Experimental Protocols
This section details the methodology for conducting an in vitro α-glucosidase inhibition assay.
Materials and Reagents
-
α-Glucosidase from Saccharomyces cerevisiae (e.g., Sigma-Aldrich, G0660)
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) (Substrate)
-
This compound (Test Compound)
-
Acarbose (Positive Control)
-
Sodium phosphate (B84403) buffer (50 mM, pH 6.8)
-
Sodium carbonate (Na₂CO₃, 1 M)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplate
-
Microplate reader
Assay Procedure
-
Preparation of Solutions:
-
Prepare a 50 mM sodium phosphate buffer (pH 6.8).
-
Dissolve α-glucosidase in the phosphate buffer to a concentration of 0.5 U/mL.
-
Dissolve pNPG in the phosphate buffer to a concentration of 5 mM.
-
Prepare a stock solution of this compound in DMSO. Create a series of dilutions in phosphate buffer to achieve the desired final concentrations for the assay.
-
Prepare a stock solution of Acarbose in DMSO and create serial dilutions in phosphate buffer.
-
-
Assay in 96-Well Plate:
-
Add 50 µL of the phosphate buffer to each well.
-
Add 10 µL of the test compound dilutions (this compound) or Acarbose to the respective wells.
-
For the control wells (100% enzyme activity), add 10 µL of the phosphate buffer instead of the inhibitor.
-
Add 20 µL of the α-glucosidase solution to all wells.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
-
Enzymatic Reaction and Measurement:
-
Initiate the reaction by adding 20 µL of the pNPG solution to each well.
-
Incubate the plate at 37°C for 20 minutes.
-
Stop the reaction by adding 50 µL of 1 M Na₂CO₃ to each well.
-
Measure the absorbance of the yellow-colored p-nitrophenol released at 405 nm using a microplate reader.
-
-
Calculation of Inhibition:
-
The percentage of α-glucosidase inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where:
-
A_control is the absorbance of the control (enzyme + buffer + substrate)
-
A_sample is the absorbance of the sample (enzyme + inhibitor + substrate)
-
-
-
Determination of IC50:
-
The IC50 value, the concentration of the inhibitor that inhibits 50% of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of α-glucosidase inhibition.
Experimental Workflow
Caption: α-Glucosidase inhibition assay workflow.
Logical Relationship of Compound Activity
References
- 1. Isolation of Isocoumarins and Flavonoids as α-Glucosidase Inhibitors from Agrimonia pilosa L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glucosidase inhibitory activity and antioxidant activity of flavonoid compound and triterpenoid compound from Agrimonia Pilosa Ledeb - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A review of alpha-glucosidase inhibitors from plants as potential candidates for the treatment of type-2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for Measuring the Bioavailability of Demethylagrimonolide 6-O-glucoside
Version: 1.0
Introduction
Demethylagrimonolide 6-O-glucoside is a flavonoid glycoside with potential therapeutic applications. Understanding its bioavailability is crucial for determining its efficacy and dosage for future clinical applications. Most flavonoids exist in plants bound to sugars as β-glycosides.[1][2] This structural feature is a key determinant of their absorption and metabolism. Generally, only glucosides are absorbed from the small intestine, a process more efficient than absorption from the colon.[2] Following absorption, flavonoids are extensively metabolized, primarily through conjugation with glucuronic acid or sulfate (B86663), and O-methylation may also occur.[1][2] As a result, the parent compound is often found in very low concentrations, if at all, in plasma and urine.[1][2]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to measure the bioavailability of this compound using both in vivo and in vitro methods.
In Vivo Pharmacokinetic Studies in a Rodent Model
In vivo studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of a compound in a whole organism. The following protocol outlines a typical pharmacokinetic study in rats.
Experimental Protocol
1.1. Animal Model:
-
Species: Male Sprague-Dawley rats (8-10 weeks old, 250-300g).
-
Acclimatization: House animals for at least one week prior to the experiment under standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle) with free access to standard chow and water.
-
Fasting: Fast animals overnight (12 hours) before oral administration, with continued access to water.
1.2. Dosing:
-
Test Article: this compound, dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Route of Administration:
-
Oral (p.o.): Administer a single dose (e.g., 50 mg/kg) via oral gavage.
-
Intravenous (i.v.): Administer a single dose (e.g., 5 mg/kg) via the tail vein to determine absolute bioavailability.
-
-
Groups:
-
Group 1: Oral administration (n=6)
-
Group 2: Intravenous administration (n=6)
-
1.3. Sample Collection:
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein at predetermined time points:
-
Oral: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Intravenous: 0 (pre-dose), 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
-
Sample Processing: Collect blood into tubes containing an anticoagulant (e.g., EDTA). Centrifuge at 4000 rpm for 10 minutes at 4°C to separate plasma. Store plasma samples at -80°C until analysis.
-
Urine and Feces Collection: House animals in metabolic cages for 24 hours to collect urine and feces for analysis of excretory pathways.[3]
1.4. Sample Analysis:
-
Method: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).
-
Sample Preparation: Perform protein precipitation or liquid-liquid extraction to extract the analyte and its potential metabolites from plasma.
-
Quantification: Develop and validate a sensitive and specific HPLC-MS/MS method for the quantification of this compound and its primary metabolites (e.g., glucuronide and sulfate conjugates).
Data Presentation: Pharmacokinetic Parameters
Summarize the calculated pharmacokinetic parameters in the following table:
| Parameter | Oral Administration (Mean ± SD) | Intravenous Administration (Mean ± SD) |
| Cmax (ng/mL) | [Insert Value] | [Insert Value] |
| Tmax (h) | [Insert Value] | [Insert Value] |
| AUC0-t (ng·h/mL) | [Insert Value] | [Insert Value] |
| AUC0-∞ (ng·h/mL) | [Insert Value] | [Insert Value] |
| t1/2 (h) | [Insert Value] | [Insert Value] |
| CL (L/h/kg) | - | [Insert Value] |
| Vd (L/kg) | - | [Insert Value] |
| F (%) | [Insert Value] | - |
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC0-t: Area under the plasma concentration-time curve from time 0 to the last measurable concentration.
-
AUC0-∞: Area under the plasma concentration-time curve from time 0 to infinity.
-
t1/2: Elimination half-life.
-
CL: Clearance.
-
Vd: Volume of distribution.
-
F (%): Absolute bioavailability, calculated as (AUCoral / AUCiv) x (Doseiv / Doseoral) x 100.
In Vitro Caco-2 Cell Permeability Assay
The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting the intestinal absorption of drugs.[4][5][6] These cells, derived from human colon adenocarcinoma, differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier.[5][6]
Experimental Protocol
2.1. Cell Culture:
-
Cell Line: Caco-2 cells (ATCC HTB-37).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin.
-
Seeding: Seed Caco-2 cells onto Transwell® inserts (0.4 µm pore size) at a density of 6 x 10^4 cells/cm².
-
Differentiation: Culture the cells for 21-25 days to allow for the formation of a confluent and differentiated monolayer.
2.2. Monolayer Integrity Test:
-
Transepithelial Electrical Resistance (TEER): Measure the TEER values of the Caco-2 cell monolayers using a voltmeter. Monolayers with TEER values > 250 Ω·cm² are considered suitable for the transport study.
-
Lucifer Yellow Permeability: Assess the paracellular permeability by measuring the transport of Lucifer yellow, a fluorescent marker. A permeability of < 1% indicates a tight monolayer.
2.3. Transport Experiment:
-
Transport Buffer: Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4.
-
Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it in the transport buffer to the final working concentration (e.g., 10 µM).
-
Bidirectional Transport:
-
Apical to Basolateral (A-to-B): Add the test compound to the apical (donor) side and fresh transport buffer to the basolateral (receiver) side.
-
Basolateral to Apical (B-to-A): Add the test compound to the basolateral (donor) side and fresh transport buffer to the apical (receiver) side.
-
-
Incubation: Incubate the plates at 37°C with gentle shaking.
-
Sampling: Collect samples from the receiver compartment at specific time points (e.g., 30, 60, 90, and 120 minutes). Replace the collected volume with fresh transport buffer.
2.4. Sample Analysis:
-
Method: Quantify the concentration of this compound in the collected samples using HPLC-MS/MS.
Data Presentation: Permeability and Efflux Ratio
Calculate the apparent permeability coefficient (Papp) and the efflux ratio using the following formulas and summarize the data in a table.
-
Papp (cm/s) = (dQ/dt) / (A x C0)
-
dQ/dt: The rate of drug transport across the monolayer.
-
A: The surface area of the insert.
-
C0: The initial concentration of the drug in the donor compartment.
-
-
Efflux Ratio = Papp (B-to-A) / Papp (A-to-B)
| Compound | Papp (A-to-B) (x 10⁻⁶ cm/s) | Papp (B-to-A) (x 10⁻⁶ cm/s) | Efflux Ratio |
| This compound | [Insert Value] | [Insert Value] | [Insert Value] |
| Propranolol (High Permeability Control) | > 10 | [Insert Value] | < 2 |
| Atenolol (Low Permeability Control) | < 1 | [Insert Value] | < 2 |
| Digoxin (P-gp Substrate Control) | [Insert Value] | [Insert Value] | > 2 |
-
An efflux ratio greater than 2 suggests that the compound may be a substrate for efflux transporters like P-glycoprotein.
Visualizations
Signaling Pathway: General Absorption and Metabolism of Flavonoid Glucosides
Caption: General absorption and metabolism pathway of a flavonoid glucoside.
Experimental Workflow: In Vivo Pharmacokinetic Study
Caption: Workflow for the in vivo pharmacokinetic study.
Experimental Workflow: Caco-2 Permeability Assay
Caption: Workflow for the in vitro Caco-2 permeability assay.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Yield in Demethylagrimonolide 6-O-glucoside Extraction
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of Demethylagrimonolide 6-O-glucoside from plant material, with a focus on addressing challenges related to low yield.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from which sources is it typically extracted?
A1: this compound is a phenolic glycoside that has been isolated from the aerial parts of plants belonging to the Agrimonia genus, particularly Agrimonia pilosa.[1][2] These plants are used in traditional medicine, and their extracts are known to contain a variety of bioactive compounds, including flavonoids, tannins, and triterpenes.[2][3]
Q2: What are the most common causes of low yield during the extraction of this compound?
A2: Low yields in the extraction of this compound and other phenolic glycosides can often be attributed to several factors:
-
Suboptimal Solvent Selection: The polarity of the extraction solvent is critical for efficiently solubilizing the target compound.
-
Compound Degradation: Phenolic glycosides can be sensitive to heat, acidic or alkaline conditions, and enzymatic activity, leading to their degradation during the extraction process.[4][5]
-
Incomplete Extraction: Insufficient extraction time, inadequate solvent-to-solid ratio, or improper particle size of the plant material can result in incomplete extraction of the target compound.
-
Poor Quality of Plant Material: The concentration of this compound can vary depending on the plant's species, geographical origin, harvest time, and storage conditions.
Q3: How can I improve the efficiency of my extraction protocol?
A3: To enhance extraction efficiency, consider the following:
-
Optimize Solvent Choice: Experiment with different solvent systems, such as methanol (B129727), ethanol (B145695), or acetone, often in combination with water, to find the optimal polarity for this compound.
-
Control Extraction Conditions: Maintain a neutral or slightly acidic pH and use moderate temperatures to minimize degradation.
-
Enzyme Deactivation: Consider a blanching step or using organic solvents to deactivate endogenous enzymes that can hydrolyze the glycosidic bond.
-
Increase Surface Area: Ensure the plant material is finely ground to maximize the surface area exposed to the solvent.
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common issues encountered during the extraction of this compound.
Issue 1: Very low or no this compound detected in the crude extract.
| Possible Cause | Recommended Solution |
| Incorrect Plant Material | Verify the botanical identity of your Agrimonia species. The concentration of the target compound can vary significantly between different species. |
| Improper Sample Preparation | Ensure the plant material is properly dried (if applicable) and ground to a fine, uniform powder to increase the surface area for extraction. For fresh plant material, ensure it is processed quickly to prevent enzymatic degradation.[4][5] |
| Inappropriate Solvent System | This compound has been isolated using a methanolic extract.[1] Consider using methanol or ethanol, potentially with varying percentages of water, to optimize the polarity of the extraction solvent. Studies on related compounds in Agrimonia have shown good results with acetone-water mixtures. |
| Compound Degradation during Extraction | Phenolic glycosides can be hydrolyzed under acidic or high-temperature conditions. Maintain a neutral pH and use moderate extraction temperatures (e.g., room temperature to 40°C). Avoid prolonged extraction times.[4] |
| Enzymatic Degradation | Endogenous plant enzymes can cleave the glycosidic bond. Consider a pre-treatment step like blanching or using a solvent system that deactivates enzymes (e.g., high-proof ethanol or methanol) for the initial extraction.[6][7] |
Issue 2: The yield of this compound is lower than expected.
| Possible Cause | Recommended Solution |
| Incomplete Extraction | Increase the extraction time or the number of extraction cycles. Optimize the solvent-to-solid ratio to ensure the plant material is thoroughly saturated. Consider using extraction techniques like sonication or maceration with stirring to improve solvent penetration. |
| Suboptimal Solvent Concentration | The optimal solvent concentration is crucial. For alcohol-water mixtures, systematically vary the percentage of alcohol (e.g., 50%, 70%, 95%) to determine the most effective ratio for extracting this compound. |
| Losses during Solvent Removal | If using a rotary evaporator to concentrate the extract, avoid excessive temperatures which can lead to thermal degradation of the compound. |
| Co-extraction of Interfering Substances | The crude extract may contain other compounds that interfere with the purification and quantification of this compound. Consider a preliminary purification step, such as liquid-liquid partitioning or solid-phase extraction (SPE), to remove some of these interfering substances. |
Data Presentation
Table 1: Influence of Extraction Parameters on Total Phenolic Content (TPC) from Agrimonia eupatoria
| Solvent System | Temperature (°C) | Extraction Time (min) | TPC (mg GAE/g DW) | Reference |
| 0.78 v/v Ethanol:Water | 200W (Microwave) | 15 | 326.11 | [8] |
| 1.17 v/v Ethanol:Water | 100W (Ultrasound) | 41.82 | 355.12 | [8] |
| 50% Acetone | Room Temperature | 25 | ~120 | [9] |
GAE: Gallic Acid Equivalents; DW: Dry Weight
Experimental Protocols
Generalized Protocol for the Extraction of this compound
This protocol is a generalized procedure based on methods used for the extraction of phenolic glycosides from Agrimonia species. Optimization of specific parameters may be required.
-
Preparation of Plant Material:
-
Dry the aerial parts of Agrimonia pilosa at a moderate temperature (e.g., 40-50°C) to a constant weight.
-
Grind the dried plant material into a fine powder (e.g., 40-60 mesh).
-
-
Extraction:
-
Macerate the powdered plant material with 80% methanol (1:10 w/v) at room temperature with constant stirring for 24 hours.
-
Alternatively, use ultrasound-assisted extraction (UAE) with 70% ethanol at 40°C for 30 minutes to potentially improve efficiency and reduce extraction time.
-
Filter the mixture through filter paper (e.g., Whatman No. 1) to separate the extract from the solid residue.
-
Repeat the extraction process on the residue two more times to ensure complete extraction.
-
-
Solvent Removal:
-
Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
-
-
Preliminary Purification (Optional):
-
The concentrated crude extract can be further purified by liquid-liquid partitioning. Sequentially partition the aqueous suspension of the extract with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate (B1210297), to separate compounds based on their polarity. Phenolic glycosides are typically enriched in the more polar fractions (e.g., ethyl acetate and n-butanol).
-
-
Further Purification:
-
The enriched fraction can be subjected to column chromatography (e.g., using Sephadex LH-20 or silica (B1680970) gel) for the isolation of this compound.
-
Visualizations
References
- 1. Phytochemical Analysis of Agrimonia pilosa Ledeb, Its Antioxidant Activity and Aldose Reductase Inhibitory Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Agrimonia pilosa: A Phytochemical and Pharmacological Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chemical analysis of phenolic glycosides: art, facts, and artifacts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The Influence of Plant Material Enzymatic Hydrolysis and Extraction Conditions on the Polyphenolic Profiles and Antioxidant Activity of Extracts: A Green and Efficient Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Extraction of phenolic compounds from Agrimonia eupatoria using microwave and ultrasound-assisted extraction methods [jfabe.ut.ac.ir]
- 9. Optimisation of Phenolic Compound Extraction from Agrimonia eupatoria L. Using Response Surface Methodology for Enhanced Yield of Different Phenolics and Maximised Antioxidant Activity [mdpi.com]
Technical Support Center: Storage and Handling of Demethylagrimonolide 6-O-glucoside
This technical support center provides guidance on the optimal storage and handling of Demethylagrimonolide 6-O-glucoside to prevent its degradation. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: Like many glycosidic natural products, the stability of this compound is primarily influenced by temperature, pH, and the presence of enzymes.[1] The glycosidic bond is susceptible to hydrolysis, which would cleave the molecule into its aglycone (Demethylagrimonolide) and the glucose moiety.[1]
Q2: What are the recommended long-term and short-term storage conditions for this compound?
A2: For long-term storage, it is recommended to store this compound as a solid (lyophilized powder) at -20°C or below.[1] For short-term storage, keeping the solid compound at 4°C is generally acceptable. If the compound is in solution, it should be stored at -80°C.
Q3: Is this compound sensitive to light?
Q4: What is the ideal pH for storing this compound in solution?
A4: Acidic or alkaline conditions can catalyze the hydrolysis of the glycosidic bond.[1] For many glycosides, a slightly acidic to neutral pH range (pH 5-7) is often preferred for solutions. It is recommended to use a buffer system if the compound needs to be in solution for an extended period.
Q5: Are there any solvents that should be avoided for storage?
A5: While common laboratory solvents like DMSO, ethanol, and methanol (B129727) are used to dissolve glycosides, their long-term stability in these solvents at room temperature can be limited. If preparing stock solutions, it is best to store them in small aliquots at -80°C to minimize freeze-thaw cycles.
Troubleshooting Guide
Issue 1: Loss of biological activity or inconsistent experimental results.
-
Possible Cause: Degradation of this compound due to improper storage.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the compound has been stored at the recommended temperature and protected from light.
-
Assess Compound Integrity: Analyze the compound's purity using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A decrease in the peak area corresponding to this compound and the appearance of new peaks may indicate degradation.
-
Prepare Fresh Solutions: If degradation is suspected, prepare fresh solutions from a solid stock that has been properly stored.
-
Issue 2: Appearance of unknown peaks in HPLC/LC-MS analysis.
-
Possible Cause: Hydrolysis of the glycosidic bond, leading to the formation of the aglycone and other degradation products.
-
Troubleshooting Steps:
-
Forced Degradation Study: To confirm if the unknown peaks are degradation products, perform a forced degradation study. Expose a small sample of this compound to harsh conditions (e.g., high temperature, strong acid, strong base) and analyze the resulting mixture. The peaks generated should correspond to the unknown peaks in your sample.
-
Optimize Storage and Handling: Based on the identified degradation pathway, adjust your storage and experimental conditions to minimize the formation of these byproducts.
-
Data on Glycoside Stability
The following tables provide example data on the stability of a generic glycoside compound under various conditions. Please note that this data is for illustrative purposes and a specific stability study for this compound is recommended.
Table 1: Effect of Temperature on the Stability of a Generic Glycoside (Solid State, 12 months)
| Storage Temperature (°C) | Purity (%) |
| 25 | 85.2 |
| 4 | 98.1 |
| -20 | 99.5 |
| -80 | >99.9 |
Table 2: Effect of pH on the Stability of a Generic Glycoside (in Aqueous Buffer at 4°C, 1 month)
| pH | Purity (%) |
| 3 | 92.7 |
| 5 | 98.9 |
| 7 | 97.5 |
| 9 | 88.3 |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment
This protocol provides a general method for assessing the purity of this compound and detecting degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 10% B
-
35-40 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Diode array detector (DAD) scanning from 200-400 nm.
-
Injection Volume: 10 µL
-
Procedure:
-
Prepare a stock solution of this compound in methanol or DMSO.
-
Dilute the stock solution to a working concentration with the mobile phase.
-
Inject the sample onto the HPLC system.
-
Monitor the peak area of this compound over time under different storage conditions. Degradation is indicated by a decrease in the peak area of the parent compound and the appearance of new peaks.
-
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Workflow for conducting a stability study on this compound.
Caption: A logical guide for troubleshooting potential degradation issues.
References
Navigating In Vivo Studies of Demethylagrimonolide 6-O-glucoside: A Technical Support Guide
For researchers, scientists, and drug development professionals embarking on in vivo studies with Demethylagrimonolide 6-O-glucoside, this technical support center provides essential guidance and troubleshooting strategies. Due to the limited specific data on this compound, this guide draws upon available information for its parent aglycone, Agrimonolide, and related compounds to offer foundational knowledge for optimizing experimental design.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting dose for in vivo studies of this compound?
A1: Currently, there is no published in vivo dosage information specifically for this compound. However, studies on its aglycone, Agrimonolide, can provide a starting point. In a mouse model of cholestatic liver injury, Agrimonolide was administered at doses of 10, 30, and 90 mg/kg, demonstrating dose-dependent effects[1]. When planning your study, it is crucial to conduct a dose-ranging study to determine the optimal and safe dose for your specific animal model and disease state.
Q2: What is the expected bioavailability of this compound?
A2: The bioavailability of this compound has not been experimentally determined. However, related compounds like ellagitannins, which are also large polyphenolic glycosides, generally exhibit low oral bioavailability.[2][3][4] The glucose moiety can increase water solubility but may also make the molecule susceptible to hydrolysis by gut microbiota before absorption.[5] It is predicted that Agrimonolide has good absorption capacity in vivo but low aqueous solubility.[6]
Q3: Are there any known toxicity concerns with this compound?
A3: Specific toxicity data for this compound is unavailable. However, an acute oral toxicity study of an ethanol (B145695) extract of Agrimonia pilosa, the plant from which these compounds are derived, reported a lethal dose of >2000 mg/kg in mice, suggesting a low level of acute toxicity for the extract.[7] In vitro studies on Agrimonolide have shown no cytotoxicity across a range of concentrations in different cell types.[6][8] Nevertheless, it is essential to conduct thorough toxicity studies for the purified compound as part of your preclinical evaluation.
Q4: What is the proposed mechanism of action for this compound?
A4: The precise mechanism of action for this compound is not yet elucidated. However, studies on Agrimonolide suggest several potential pathways. Agrimonolide has been shown to exert anti-inflammatory effects by suppressing the activation of JAK-STAT and p38 MAPK signaling pathways.[8][9] It has also been found to inhibit the malignant progression of non-small cell lung cancer by blocking the mTOR signaling pathway and inducing ferroptosis.[10]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no observable in vivo efficacy | Poor oral bioavailability due to low solubility or metabolism by gut microbiota. | Consider alternative routes of administration (e.g., intraperitoneal, intravenous) to bypass first-pass metabolism. Formulation strategies such as using solubility enhancers (e.g., cyclodextrins, co-solvents) may improve absorption. |
| Inappropriate dosage. | Conduct a comprehensive dose-response study to identify the effective dose range. Start with doses informed by studies on the aglycone, Agrimonolide. | |
| High variability in experimental results | Inconsistent formulation or administration. | Ensure the compound is fully solubilized or forms a stable suspension before each administration. Use precise and consistent administration techniques. |
| Differences in gut microbiota composition among animals affecting metabolism. | Consider co-housing animals to normalize gut microbiota. Fecal microbiota transplantation from a homogenous donor group could also be explored in more advanced studies. | |
| Unexpected adverse effects | Off-target effects or toxicity of the compound or formulation vehicle. | Conduct a preliminary toxicity study with a small cohort of animals. Evaluate the toxicity of the vehicle alone as a control. Reduce the dose or switch to a different, well-tolerated vehicle. |
Quantitative Data Summary
Table 1: In Vivo Dosage of Agrimonolide in a Mouse Model of Cholestatic Liver Injury [1]
| Compound | Animal Model | Doses Administered | Route of Administration | Observed Effects |
| Agrimonolide | DDC-induced cholestasis mice | 10, 30, and 90 mg/kg | Not specified | Dose-dependent alleviation of ductular proliferation, fibrosis, and macrophage infiltration. |
Table 2: Acute Toxicity of Agrimonia pilosa Extract [7]
| Substance | Animal Model | Route of Administration | Approximate Lethal Dose |
| Agrimonia pilosa ethanol extract | Mice | Oral | >2000 mg/kg |
Experimental Protocols
General Protocol for an In Vivo Efficacy Study
-
Compound Preparation: Prepare this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose, DMSO/PEG300/saline). Ensure complete dissolution or a homogenous suspension.
-
Animal Acclimatization: Acclimate animals to the housing conditions for at least one week before the experiment.
-
Dose-Ranging Study: Administer a range of doses to small groups of animals to determine the maximum tolerated dose (MTD) and a preliminary effective dose range.
-
Efficacy Study:
-
Randomly assign animals to control and treatment groups.
-
Induce the disease model if applicable.
-
Administer the compound or vehicle at the predetermined dose and schedule.
-
Monitor animal health and relevant disease parameters throughout the study.
-
-
Endpoint Analysis: At the end of the study, collect tissues and/or blood samples for analysis of relevant biomarkers, histological examination, and other outcome measures.
Visualizing the Science
Below are diagrams illustrating the known signaling pathways of the parent compound, Agrimonolide, and a general workflow for conducting in vivo studies.
References
- 1. Agrimonolide from Agrimonia pilosa Ledeb attenuates cholestatic liver injury and macrophage infiltration via the inhibition of bile acid excretion transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. xdspkj.ijournals.cn [xdspkj.ijournals.cn]
- 3. In Vivo Metabolite Profiling of a Purified Ellagitannin Isolated from Polygonum capitatum in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ellagitannins, ellagic acid and vascular health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ellagitannins and Their Derivatives: A Review on the Metabolization, Absorption, and Some Benefits Related to Intestinal Health [mdpi.com]
- 6. Agrimonolide from Agrimonia pilosa Ledeb. | Encyclopedia MDPI [encyclopedia.pub]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Agrimonolide from Agrimonia pilosa suppresses inflammatory responses through down-regulation of COX-2/iNOS and inactivation of NF-κB in lipopolysaccharide-stimulated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benthamdirect.com [benthamdirect.com]
Technical Support Center: Minimizing Matrix Effects in LC-MS Analysis of Plant Extracts
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the minimization of matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of complex plant extracts.
Troubleshooting Guides
This section addresses specific issues that may arise during your LC-MS experiments, offering step-by-step guidance to identify and resolve them.
Issue: I am observing significant ion suppression or enhancement for my analyte.
Q: My analyte signal is highly variable and lower than expected in my plant extract samples compared to the standard in a pure solvent. What should I do?
A: This is a classic sign of matrix effects, where co-eluting compounds from the plant matrix interfere with the ionization of your target analyte.[1][2] Follow these steps to diagnose and mitigate the issue:
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Confirm and Quantify the Matrix Effect: First, it's crucial to confirm that a matrix effect is indeed the cause. The post-extraction spike method is a standard approach for this.[3][4] A significant difference in the analyte's response between a neat standard and a post-spiked matrix extract will confirm the presence of ion suppression or enhancement.[5]
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Optimize Sample Preparation: The most effective way to combat matrix effects is to remove the interfering compounds before they enter the LC-MS system.[6][7]
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Dilution: A simple first step is to dilute the sample extract.[8][9] This can reduce the concentration of interfering matrix components, but may compromise the sensitivity if your analyte is in low abundance.[8]
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Solid-Phase Extraction (SPE): SPE is a powerful technique for cleaning up complex samples.[6][10] By selecting an appropriate sorbent, you can selectively retain the analyte while washing away interfering compounds.
-
Liquid-Liquid Extraction (LLE): LLE can also provide a cleaner extract compared to simpler methods like protein precipitation.[6]
-
-
Modify Chromatographic Conditions: Adjusting your LC method can help separate the analyte from the interfering matrix components.[6][9]
-
Gradient Optimization: Modify the mobile phase gradient to improve the resolution between your analyte and any co-eluting peaks.
-
Column Chemistry: Consider using a column with a different stationary phase to alter selectivity.
-
-
Implement a Compensation Strategy: If sample preparation and chromatography optimization are insufficient, you can use a calibration strategy to compensate for the matrix effect.
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Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most reliable method for correction.[9] A SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, allowing for accurate quantification based on the analyte-to-IS ratio.[6][11]
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is free of the analyte.[6][12] This helps to ensure that the standards and samples experience similar matrix effects.
-
Standard Addition: This method involves spiking known amounts of the analyte standard into the sample itself to create a calibration curve for each sample.[4][8] It is very effective but can be time-consuming and requires a larger sample volume.[8]
-
Issue: My results have poor reproducibility across different batches of plant material.
Q: I am analyzing the same type of plant, but samples from different harvests or sources are giving inconsistent quantitative results. Why is this happening?
A: The composition of a plant matrix can be highly variable depending on factors like growing conditions, harvest time, and storage. This variability can lead to different matrix effects between samples.[13]
-
Assess Matrix Variability: Use the post-extraction spike method on extracts from at least six different lots of your plant material to assess the variability of the matrix effect.[3] If the matrix factor varies significantly between lots, a single matrix-matched calibration curve will not be sufficient.
-
Employ a Robust Internal Standard: The use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended to compensate for this variability.[14] Since the SIL-IS behaves almost identically to the analyte during extraction, chromatography, and ionization, it can effectively correct for sample-to-sample variations in matrix effects.[11]
-
Consider the Standard Addition Method: If a suitable SIL-IS is not available, the standard addition method is a viable alternative.[4] By creating a calibration curve within each sample, you inherently correct for the specific matrix effect of that individual sample.[8] However, this approach is labor-intensive.[4][8]
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS?
A1: Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting compounds in the sample matrix.[1][2] This interference can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement), which negatively impacts the accuracy, precision, and sensitivity of quantitative analysis.[9][15]
Q2: How can I qualitatively assess when matrix effects are occurring during my chromatographic run?
A2: The post-column infusion technique is a valuable tool for this purpose.[3][9] It involves infusing a constant flow of your analyte solution into the MS detector, downstream of the LC column. You then inject a blank matrix extract. Any dips or peaks in the baseline signal indicate the retention times where co-eluting matrix components are causing ion suppression or enhancement, respectively.[5] This allows you to see if your analyte of interest is eluting in a region of significant matrix interference.
Q3: Is it possible to completely eliminate matrix effects?
A3: Completely eliminating matrix effects is often not possible, especially with highly complex matrices like plant extracts.[9] Sample preparation methods can fail to remove all impurities that are similar to the analyte.[9] Therefore, the goal is often to minimize the effect to an acceptable level and then use a compensation strategy, like a SIL-IS or matrix-matched calibration, to correct for the remaining effect.[15][16]
Q4: What are the most common causes of matrix effects in plant extracts?
A4: Plant extracts are complex mixtures containing numerous compounds. Common sources of matrix effects include:
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Phenolic compounds: Flavonoids, tannins, and phenolic acids are abundant and can easily co-elute with analytes.
-
Lipids and Waxes: These can cause ion suppression and contaminate the ion source.[10]
-
Sugars and Polysaccharides: Highly abundant and polar, they can affect the droplet formation and evaporation process in the ESI source.
-
Pigments: Chlorophylls and carotenoids are common interferences.
Q5: When should I choose to minimize matrix effects versus compensating for them?
A5: The choice depends on the required sensitivity of your assay.[8][15]
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Minimize when sensitivity is critical: If you need to detect very low concentrations of your analyte, you must focus on minimizing the matrix effect through rigorous sample cleanup (e.g., multi-step SPE) and optimized chromatography.[15] This is because high levels of ion suppression can reduce your signal to below the limit of detection.
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Compensate when a blank matrix is available: If you have access to a blank matrix, you can use compensation strategies like matrix-matched calibration or the use of a SIL-IS.[8][15] These methods are often more practical for high-throughput analyses.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques to Minimize Matrix Effects
| Technique | Principle | Pros | Cons |
| Dilution | Reduces the concentration of all components, including interferences. | Simple, fast, and inexpensive.[8] | Reduces analyte concentration, potentially losing sensitivity.[8] |
| Liquid-Liquid Extraction (LLE) | Partitions analyte into a solvent immiscible with the sample matrix. | Can provide a very clean extract.[6] | Can be labor-intensive, requires large volumes of organic solvents. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. | High selectivity, can handle larger sample volumes, effective for complex matrices.[6][10] | Requires method development to select the correct sorbent and solvents. |
| Protein Precipitation (PPT) | Proteins are precipitated out of the sample using an organic solvent or acid. | Fast and simple.[5] | Not very selective; many non-protein interferences (e.g., phospholipids) remain.[5] |
Table 2: Comparison of Calibration Strategies to Compensate for Matrix Effects
| Strategy | Principle | Pros | Cons |
| External Calibration (in solvent) | Calibration curve is prepared in a neat solvent. | Simple and quick to prepare. | Does not account for matrix effects; can lead to inaccurate results.[8] |
| Matrix-Matched Calibration | Standards are prepared in a blank matrix extract. | Compensates for matrix effects by ensuring standards and samples have similar matrix composition.[6][12] | Requires a true blank matrix which can be difficult to obtain; does not account for matrix variability between samples.[9] |
| Stable Isotope-Labeled Internal Standard (SIL-IS) | A labeled version of the analyte is added to all samples and standards. | The "gold standard"; effectively corrects for extraction loss and matrix effects.[9][14] | SIL-IS can be expensive and are not available for all analytes.[4][9] |
| Standard Addition | Known amounts of standard are added directly to aliquots of the sample. | Highly accurate as it corrects for the specific matrix of each sample.[4][8] | Very time-consuming and requires a larger amount of sample.[8] |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects using the Post-Extraction Spike Method
This protocol allows for the calculation of a Matrix Factor (MF) to quantify the extent of ion suppression or enhancement.[3]
-
Prepare Three Sets of Samples:
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Set A (Neat Solution): Prepare a standard solution of your analyte in the final mobile phase or reconstitution solvent at a known concentration (e.g., mid-range of your calibration curve).
-
Set B (Post-Extraction Spike): Take a blank plant matrix sample (confirmed to not contain the analyte). Perform the entire extraction procedure. In the final step, spike the resulting extract with the analyte to the same final concentration as in Set A.
-
Set C (Pre-Extraction Spike - for Recovery): Take a blank plant matrix sample and spike it with the analyte before starting the extraction procedure. The spiking amount should be calculated to result in the same final concentration as Set A, assuming 100% recovery.
-
-
LC-MS Analysis: Analyze multiple replicates (n=5 or 6) of each set of samples.
-
Calculate the Matrix Factor (MF):
-
Calculate Recovery (Optional):
-
Recovery (%) = [(Mean Peak Area of Set C) / (Mean Peak Area of Set B)] * 100
-
Protocol 2: General Solid-Phase Extraction (SPE) Workflow for Plant Extracts
This is a general protocol for a reversed-phase SPE cartridge (e.g., C18). It must be optimized for your specific analyte and matrix.
-
Conditioning: Pass a solvent like methanol (B129727) through the cartridge to wet the sorbent, followed by water or an aqueous buffer to prepare the sorbent for the sample.
-
Loading: Load the pre-treated plant extract onto the cartridge at a slow, controlled flow rate to ensure proper binding of the analyte.
-
Washing: Pass a weak organic solvent (e.g., 5% methanol in water) through the cartridge. This step is crucial for removing polar, interfering compounds while the analyte of interest remains bound to the sorbent.
-
Elution: Elute the analyte from the cartridge using a stronger organic solvent (e.g., methanol or acetonitrile).
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Evaporation and Reconstitution: Evaporate the elution solvent to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS analysis.
Visualizations
References
- 1. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. benchchem.com [benchchem.com]
- 6. longdom.org [longdom.org]
- 7. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 8. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 11. waters.com [waters.com]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
- 14. Matrix matching in liquid chromatography-mass spectrometry with stable isotope labelled internal standards--is it necessary? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Research Portal [ub-ir.bolton.ac.uk]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Stability of Demethylagrimonolide 6-O-glucoside in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the stability of Demethylagrimonolide 6-O-glucoside in solution. The information is presented through troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in solution?
A1: The stability of this compound, like many glycosides, is primarily influenced by pH, temperature, light, and the presence of oxidative agents. Glycosidic bonds are susceptible to hydrolysis under acidic conditions, and elevated temperatures can accelerate this degradation.[1] Exposure to light, particularly UV light, may also lead to photodegradation. The presence of oxidizing agents can lead to the chemical modification of the molecule.
Q2: What is the recommended pH range for storing solutions of this compound?
A2: While specific data for this compound is limited, glycosides are generally more stable in neutral to slightly acidic conditions.[1] It is advisable to maintain the pH of the solution between 6.0 and 7.0. Strongly acidic or alkaline conditions should be avoided to prevent hydrolysis of the glycosidic bond. For similar compounds like anthocyanin 3-glucosides, stability is often higher at lower pH values, but this can be compound-specific.[2]
Q3: How should I store stock solutions of this compound?
A3: For optimal stability, stock solutions should be stored at -20°C or -80°C.[1] It is recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can contribute to degradation. Solutions should be stored in amber vials or tubes to protect them from light.
Q4: Can I use antioxidants to improve the stability of this compound?
A4: The use of antioxidants can be complex. While they can protect against oxidative degradation, some antioxidants, such as ascorbic acid, have been shown to accelerate the degradation of other glycosides like cyanidin-3-O-glucoside.[3][4] If oxidative degradation is a concern, it is recommended to conduct a preliminary study with a small sample to evaluate the effect of a specific antioxidant on the stability of this compound.
Troubleshooting Guide
Issue 1: I am observing a rapid loss of my compound in solution, even when stored at 4°C.
-
Question: What could be causing the degradation of this compound at 4°C?
-
Answer: Several factors could be at play. First, check the pH of your solution. If it is acidic, hydrolysis of the glycosidic bond may be occurring.[1] Second, consider the possibility of microbial contamination, which can introduce enzymes that may degrade the compound. Ensure your solvents and buffers are sterile. Finally, exposure to light during handling and storage, even at low temperatures, can contribute to degradation. Always use light-protecting containers.
Issue 2: I am seeing a color change in my this compound solution over time.
-
Question: What does a color change in the solution indicate?
-
Answer: A color change often signifies chemical degradation and the formation of new chromophoric degradation products. This could be due to hydrolysis, oxidation, or other chemical transformations of the aglycone part of the molecule. It is crucial to characterize these degradation products to understand the degradation pathway. Techniques like HPLC with a photodiode array (PDA) detector and mass spectrometry (MS) can be used for this purpose.
Issue 3: My experimental results are inconsistent, and I suspect my compound is degrading during the experiment.
-
Question: How can I minimize degradation during my experiments?
-
Answer: To minimize degradation during experiments, prepare fresh solutions of this compound whenever possible. If using a stock solution, allow it to equilibrate to the experimental temperature just before use. Protect the solution from light throughout the experiment by using amber-colored tubes or covering the experimental setup with aluminum foil. If the experiment is lengthy, consider conducting it at a lower temperature if the protocol allows.
Quantitative Data Summary
Table 1: Effect of pH on the Stability of this compound at 25°C
| pH | Half-life (t½) in hours (Hypothetical) | Degradation Rate Constant (k) in h⁻¹ (Hypothetical) |
| 3.0 | 12 | 0.0578 |
| 5.0 | 48 | 0.0144 |
| 7.0 | 120 | 0.0058 |
| 9.0 | 24 | 0.0289 |
Table 2: Effect of Temperature on the Stability of this compound at pH 7.0
| Temperature (°C) | Half-life (t½) in hours (Hypothetical) | Degradation Rate Constant (k) in h⁻¹ (Hypothetical) |
| 4 | 720 | 0.00096 |
| 25 | 120 | 0.0058 |
| 37 | 48 | 0.0144 |
| 50 | 18 | 0.0385 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to identify the degradation pathways and develop a stability-indicating analytical method for this compound.[5][6]
1. Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% and 30%
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HPLC-grade water, methanol (B129727), and acetonitrile
-
pH meter
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HPLC system with a PDA or UV detector and a C18 column
-
Mass spectrometer (optional, for identification of degradation products)
-
Photostability chamber
-
Oven
2. Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or a mixture of water and an organic co-solvent.
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.
-
Incubate the mixture at 60°C for 2, 4, 8, and 24 hours.
-
At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute it to a suitable concentration for HPLC analysis.
-
If no degradation is observed, repeat the experiment with 1 M HCl.
-
-
Base Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.
-
Incubate the mixture at room temperature for 2, 4, 8, and 24 hours.
-
At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute it for HPLC analysis.
-
If no degradation is observed, repeat the experiment with 1 M NaOH and/or gentle heating.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂.
-
Keep the mixture at room temperature for 2, 4, 8, and 24 hours, protected from light.
-
Withdraw samples at each time point and dilute for HPLC analysis.
-
If no degradation is observed, repeat the experiment with 30% H₂O₂.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in an oven at 60°C for 24 and 48 hours.
-
Also, expose a solution of the compound to the same conditions.
-
After exposure, dissolve the solid sample and dilute both the solid and solution samples for HPLC analysis.
-
-
Photodegradation:
-
Expose a solid sample and a solution of this compound to light in a photostability chamber according to ICH Q1B guidelines.
-
A control sample should be kept in the dark under the same conditions.
-
After exposure, prepare the samples for HPLC analysis.
-
-
HPLC Analysis:
-
Analyze all samples by a suitable stability-indicating HPLC method. The method should be able to separate the parent compound from all degradation products.
-
Quantify the amount of remaining this compound and the formation of degradation products.
-
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Potential degradation pathways.
Caption: Troubleshooting logic for degradation issues.
References
- 1. This compound | Natural Products-Other Structure | Ambeed.com [ambeed.com]
- 2. researchgate.net [researchgate.net]
- 3. Degradation of cyanidin-3-O-glucoside induced by antioxidant compounds in model Chinese bayberry wine: Kinetic studies and mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
Technical Support Center: Purification of Demethylagrimonolide 6-O-glucoside
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the scalable purification of Demethylagrimonolide 6-O-glucoside.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the extraction and purification of this compound.
Issue 1: Low Yield of Crude Extract
Question: We are experiencing a significantly low yield of the crude extract containing this compound from our plant material. What are the potential causes and solutions?
Answer: Low yields during the initial extraction of natural products can be attributed to several factors.[1] The primary considerations are the quality of the source material, the extraction solvent, and the extraction method itself.
Possible Causes and Solutions:
| Cause | Explanation | Recommended Solution |
| Poor Quality of Source Material | The concentration of this compound can vary depending on the age, geographical origin, and storage conditions of the plant material.[1] | Use fresh or properly dried and stored plant material. If possible, analyze a small sample to determine the initial concentration of the target compound before large-scale extraction. |
| Suboptimal Solvent Selection | The polarity of the extraction solvent is critical for efficiently solubilizing flavonoid glycosides.[2] Using a solvent that is too polar or non-polar will result in incomplete extraction. | For flavonoid glycosides like this compound, ethanol (B145695) or methanol (B129727) solutions are often effective.[3] Experiment with different concentrations of aqueous ethanol (e.g., 50-70%) to optimize the extraction.[2] |
| Inefficient Extraction Method | Passive extraction methods like maceration may not be sufficient for complete extraction. The temperature and duration of extraction also play a crucial role.[2] | Employ more efficient extraction techniques such as ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE).[4] Optimize extraction parameters like temperature (around 70-80°C for flavonoids) and time.[2] |
| Compound Degradation | Flavonoid glycosides can be sensitive to high temperatures, prolonged light exposure, or extreme pH levels, leading to degradation during extraction.[1][2] | Avoid excessive heat during extraction and concentration steps. Use a rotary evaporator at a reduced pressure and a temperature not exceeding 50°C for solvent removal.[1] Protect the extract from light. |
Issue 2: Co-elution of Impurities during Chromatography
Question: During our chromatographic purification of this compound, we are observing significant co-elution of impurities with our target compound. How can we improve the separation?
Answer: Co-elution is a common challenge in the purification of natural products, often arising from similarities in polarity between the target compound and impurities.[5] A multi-step or orthogonal chromatography approach is often necessary to achieve high purity.[5]
Possible Causes and Solutions:
| Cause | Explanation | Recommended Solution |
| Inappropriate Stationary Phase | The chosen stationary phase (e.g., silica (B1680970) gel) may not have sufficient selectivity for separating this compound from closely related impurities. | Consider using a different type of stationary phase. For flavonoid glycosides, Sephadex LH-20 is often used for size-exclusion chromatography, which separates compounds based on their molecular size.[6] Reversed-phase C18 silica gel is another option that separates based on hydrophobicity.[6] |
| Suboptimal Mobile Phase | The solvent system used for elution may not provide adequate resolution. | Systematically optimize the mobile phase. For normal-phase chromatography, try different solvent combinations with varying polarities.[5] For reversed-phase HPLC, adjust the gradient of acetonitrile (B52724) or methanol in water, and consider adding a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape. |
| Column Overloading | Loading too much crude extract onto the column can lead to broad peaks and poor separation.[5] | Reduce the amount of sample loaded onto the column. It is often better to perform multiple smaller purification runs than one overloaded run. |
| Single Purification Technique is Insufficient | Complex mixtures of natural products often require more than one purification step to isolate a single compound to high purity.[7] | Implement an orthogonal purification strategy.[5] For example, an initial purification on a macroporous resin column can be followed by a polishing step using preparative HPLC.[8][9] |
Frequently Asked Questions (FAQs)
Q1: What is a scalable method for the initial enrichment of this compound from a crude extract?
A1: Macroporous resin chromatography is an effective and scalable method for the initial enrichment of flavonoids from crude extracts.[2][8] This technique offers advantages such as high adsorption capacity, easy regeneration of the resin, and lower solvent consumption compared to other methods, making it suitable for industrial applications.[8]
Q2: Can High-Speed Counter-Current Chromatography (HSCCC) be used for the purification of this compound?
A2: Yes, HSCCC is a suitable technique for the preparative isolation and purification of flavonoid glycosides.[9] As a liquid-liquid partition chromatography method, it avoids the irreversible adsorption of the sample onto a solid support, which can be a problem with traditional column chromatography.[9] This often leads to high recovery rates.[9]
Q3: What are the typical solvents used for the elution of flavonoid glycosides from a Sephadex LH-20 column?
A3: Methanol and its aqueous mixtures are the most common eluents for separating flavonoids on a Sephadex LH-20 column.[6] The separation mechanism on Sephadex LH-20 is a combination of size exclusion and partition chromatography. By varying the ratio of methanol in water, it is possible to effectively separate flavonoid glycosides from other compounds.[6]
Q4: How can I monitor the purification process to identify fractions containing this compound?
A4: Thin Layer Chromatography (TLC) is a quick and effective method for monitoring the fractions collected during column chromatography.[1] By spotting the fractions on a TLC plate and developing it in an appropriate solvent system, you can visualize the separation and identify the fractions containing the target compound (ideally by comparison to a reference standard). For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) should be used.
Q5: Is it necessary to achieve >99% purity for this compound for initial biological testing?
A5: The required level of purity depends on the intended application. For initial biological screening, a purity of 95-98% may be sufficient. However, for pharmacological or pharmacokinetic studies, a purity of >99% is generally required to ensure that the observed activity is not due to impurities.[10] It's crucial to characterize any significant impurities present in the final sample.[10]
Experimental Protocols
Protocol 1: Enrichment of this compound using Macroporous Resin Chromatography
-
Preparation of the Crude Extract:
-
Dry and pulverize the plant material.
-
Extract the powder with 60-70% aqueous ethanol using ultrasonication or maceration.[2]
-
Filter the extract and concentrate it under reduced pressure to remove the ethanol.
-
The resulting aqueous concentrate is used for loading onto the macroporous resin column.
-
-
Column Preparation and Adsorption:
-
Pre-treat the macroporous resin (e.g., D101) by washing it with ethanol and then water.
-
Pack the resin into a column and equilibrate it with deionized water.
-
Load the aqueous crude extract onto the column at a controlled flow rate.
-
-
Elution:
-
Wash the column with several bed volumes of deionized water to remove sugars and other highly polar impurities.
-
Elute the column with a stepwise gradient of aqueous ethanol (e.g., 10%, 30%, 50%, 70%).[8]
-
Collect fractions and monitor them by TLC or HPLC to identify those containing this compound. Typically, flavonoid glycosides will elute in the 30-50% ethanol fractions.[2]
-
-
Concentration:
-
Pool the fractions rich in the target compound.
-
Concentrate the pooled fractions under reduced pressure to obtain an enriched extract of this compound.
-
Protocol 2: Purification by Sephadex LH-20 Column Chromatography
-
Column Preparation:
-
Swell the Sephadex LH-20 resin in the desired mobile phase (e.g., methanol) for several hours.
-
Pack the swollen resin into a glass column and equilibrate it with the mobile phase until a stable bed is formed.
-
-
Sample Loading:
-
Dissolve the enriched extract from the previous step in a minimal amount of the mobile phase.
-
Carefully load the sample onto the top of the column.
-
-
Elution:
-
Elute the column with the mobile phase (e.g., 100% methanol or an aqueous methanol mixture).[6]
-
Collect fractions of a fixed volume.
-
-
Fraction Analysis:
-
Monitor the collected fractions using TLC or HPLC to identify those containing pure this compound.
-
Pool the pure fractions and concentrate them under reduced pressure to obtain the purified compound.
-
Quantitative Data Summary
Table 1: Example Parameters for Macroporous Resin Purification of Flavonoids
| Parameter | Value | Reference |
| Resin Type | D101 | [8] |
| Adsorption Concentration | ~1.40 mg/mL | [8] |
| Elution Solvents | Water, 5% EtOH, 30% EtOH | [8] |
| Target Compound Elution | 30% Aqueous Ethanol | [8] |
| Purity in Enriched Extract | Up to 88.51% Total Flavonoids | [2] |
Table 2: Example Parameters for Sephadex LH-20 Purification of Flavonoid Glycosides
| Parameter | Value | Reference |
| Stationary Phase | Sephadex LH-20 | [6] |
| Common Eluents | Methanol, Methanol-Water mixtures | [6] |
| Example Eluent for Quercetin Glycoside | Methanol-Water (8:2) | [6] |
| Example Eluent for Kaempferol Glycoside | Methanol-Water (9:1) | [6] |
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting logic for improving product purity.
References
- 1. benchchem.com [benchchem.com]
- 2. Extraction and purification of antioxidative flavonoids from Chionanthus retusa leaf - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. biotage.com [biotage.com]
- 6. mdpi.com [mdpi.com]
- 7. books.rsc.org [books.rsc.org]
- 8. Preparative Separation and Purification of the Total Flavonoids in Scorzonera austriaca with Macroporous Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
Glycosylation Attenuates the Potent Anti-inflammatory Action of Agrimonolide: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-inflammatory effects of agrimonolide (B1665657), its glycosylated form, and synthetic derivatives, supported by experimental data. The evidence presented suggests that while agrimonolide is a potent anti-inflammatory agent, the addition of a glucose moiety diminishes its activity.
Agrimonolide, a natural compound isolated from Agrimonia pilosa, has demonstrated significant anti-inflammatory properties.[1] Its mechanism of action involves the suppression of key inflammatory mediators and signaling pathways. This guide delves into the impact of glycosylation on this activity by comparing agrimonolide with its naturally occurring glycoside, agrimonolide-6-O-β-D-glucopyranoside. Furthermore, it explores the potential of synthetic agrimonolide derivatives as alternative anti-inflammatory agents.
Comparative Analysis of Anti-inflammatory Activity
The primary measure of anti-inflammatory activity discussed in this guide is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. Overproduction of NO is a hallmark of inflammation, and its inhibition is a key target for anti-inflammatory drugs.
While direct comparative studies providing IC50 values for both agrimonolide and agrimonolide-6-O-β-D-glucopyranoside are limited, the available literature strongly indicates that the aglycone form, agrimonolide, possesses superior anti-inflammatory potency. The anti-inflammatory activities of Agrimonia pilosa extracts are attributed to both compounds, but are "especially with that of agrimonolide".[2] This is consistent with broader findings in flavonoid research, where the aglycone form often exhibits greater biological activity than its glycoside counterpart in NO inhibition assays.[3][4]
A study on synthetic 1,2,3-triazole-linked derivatives of (±)-agrimonolide provides a quantitative basis for comparison, including an IC50 value for the parent compound.
| Compound | Modification | IC50 for NO Inhibition (µM) in LPS-stimulated RAW 264.7 cells |
| (±)-Agrimonolide | Parent Compound | 21.46 |
| Derivative 6a | Triazole-linked | 15.32 |
| Derivative 6b | Triazole-linked | 12.86 |
| Derivative 6d | Triazole-linked | 9.84 |
| Derivative 6f | Triazole-linked | 18.75 |
| Derivative 6g | Triazole-linked | 14.28 |
| Dexamethasone (Positive Control) | - | 16.53 |
| Agrimonolide-6-O-β-D-glucopyranoside | Glycosylated Form | Qualitatively Lower Activity (No IC50 value reported) |
Data for (±)-Agrimonolide and its derivatives are sourced from a study on synthetic 1,2,3-triazole-linked (±)-agrimonolide derivatives. The activity of Agrimonolide-6-O-β-D-glucopyranoside is qualitatively described as lower based on multiple sources.
The data clearly indicates that several synthetic derivatives of agrimonolide exhibit more potent inhibition of NO production than the parent compound, with derivative 6d being the most effective.
Mechanism of Action: Inhibition of Pro-inflammatory Pathways
Agrimonolide exerts its anti-inflammatory effects by modulating critical signaling pathways, primarily the NF-κB pathway. In response to inflammatory stimuli like LPS, the transcription factor NF-κB is activated, leading to the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Agrimonolide has been shown to inhibit the activation of NF-κB, thereby downregulating the expression of these inflammatory enzymes and cytokines like TNF-α and IL-6.[1]
Experimental Protocols
Nitric Oxide (NO) Production Inhibition Assay in LPS-stimulated RAW 264.7 Macrophages
This assay quantifies the amount of nitrite (B80452), a stable product of NO, in the cell culture medium.
-
Cell Culture: RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a 5% CO2 humidified incubator.
-
Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^5 cells/well and incubated for 24 hours.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds (agrimonolide, derivatives, etc.).
-
Stimulation: After a pre-incubation period (e.g., 1 hour), cells are stimulated with LPS (1 µg/mL) to induce an inflammatory response and incubated for a further 24 hours.
-
Nitrite Quantification (Griess Assay):
-
An aliquot of the cell culture supernatant is mixed with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).
-
The mixture is incubated at room temperature for 10-15 minutes to allow for color development.
-
The absorbance is measured at 540 nm using a microplate reader.
-
-
Calculation: The concentration of nitrite is determined from a standard curve prepared with known concentrations of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group. The IC50 value is then determined from the dose-response curve.
Western Blot Analysis for NF-κB Pathway Proteins
This technique is used to detect and quantify specific proteins involved in the NF-κB signaling cascade.
-
Cell Lysis: After treatment and stimulation as described above, cells are washed with cold phosphate-buffered saline (PBS) and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal loading of samples.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) based on their molecular weight.
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the target proteins (e.g., phospho-IκBα, total IκBα, phospho-p65, total p65, and a loading control like β-actin).
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged using a chemiluminescence detection system.
-
Densitometry Analysis: The intensity of the protein bands is quantified using image analysis software, and the relative expression of the target proteins is normalized to the loading control.
Conclusion
The available evidence strongly suggests that glycosylation of agrimonolide at the 6-O-position to form agrimonolide-6-O-β-D-glucopyranoside reduces its anti-inflammatory activity. Agrimonolide itself is a potent inhibitor of the pro-inflammatory NF-κB pathway. Furthermore, synthetic modifications of the agrimonolide scaffold, such as the introduction of a 1,2,3-triazole moiety, can lead to derivatives with enhanced anti-inflammatory potency, surpassing that of the natural aglycone. These findings highlight agrimonolide as a promising lead compound for the development of novel anti-inflammatory drugs and underscore the importance of structure-activity relationship studies in optimizing its therapeutic potential. Further research is warranted to obtain direct quantitative comparisons of agrimonolide and its glycoside and to explore the in vivo efficacy of the most potent synthetic derivatives.
References
- 1. Agrimonolide from Agrimonia pilosa suppresses inflammatory responses through down-regulation of COX-2/iNOS and inactivation of NF-κB in lipopolysaccharide-stimulated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anti-Inflammatory Flavonoids from Agrimonia pilosa Ledeb: Focusing on Activity-Guided Isolation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Comparative analysis of Demethylagrimonolide 6-O-glucoside with metformin in diabetes models
A note on the availability of data: Direct comparative studies between Demethylagrimonolide 6-O-glucoside and metformin (B114582) are not available in published scientific literature. Therefore, this guide presents a comparative analysis between the well-established anti-diabetic drug, metformin, and a representative natural glucoside with demonstrated anti-diabetic properties, 1,2,3,4,6-penta-O-galloyl-D-glucopyranose (PGG), to serve as a proxy for a natural compound-based therapeutic. This comparison is based on available preclinical data for each compound in relevant diabetes models.
Executive Summary
This guide provides a detailed comparative analysis of the biguanide (B1667054) drug metformin and the natural glucoside 1,2,3,4,6-penta-O-galloyl-D-glucopyranose (PGG) in preclinical models of diabetes. Metformin, a cornerstone of type 2 diabetes therapy, primarily acts by reducing hepatic gluconeogenesis and enhancing insulin (B600854) sensitivity through the activation of AMP-activated protein kinase (AMPK). In contrast, PGG, a hydrolyzable tannin, exhibits insulin-mimetic properties by directly binding to the insulin receptor and activating the downstream PI3K/Akt signaling pathway. This guide presents a summary of their performance in in vivo and in vitro models, detailed experimental protocols, and a visual representation of their distinct signaling pathways.
Quantitative Data Presentation
The following tables summarize the quantitative effects of metformin and PGG in key preclinical diabetes models.
Table 1: In Vivo Efficacy in Oral Glucose Tolerance Test (OGTT) in db/db Mice
| Treatment Group | Fasting Blood Glucose (mg/dL) | Blood Glucose at 30 min (mg/dL) | Blood Glucose at 60 min (mg/dL) | Blood Glucose at 120 min (mg/dL) |
| Vehicle Control | ~450 | ~650 | ~600 | ~500 |
| Metformin (0.05 g/kg) | ~400 | ~500 | ~450 | ~400[1] |
| PGG | Data indicates improved glucose tolerance, but specific values are not available. | Data indicates improved glucose tolerance, but specific values are not available. | Data indicates improved glucose tolerance, but specific values are not available. | Data indicates improved glucose tolerance, but specific values are not available.[2][3] |
Table 2: In Vitro Efficacy in Glucose Uptake Assays
| Cell Line | Treatment | Concentration | Fold Increase in Glucose Uptake (vs. Control) |
| L6 Myotubes | Metformin | 2 mM | ~2-fold (100% increase)[4][5] |
| L6-GLUT4 Myotubes | Metformin | 2 mM | ~2.48-fold (148% increase)[6] |
| 3T3-L1 Adipocytes | PGG | Not specified | Stimulates glucose transport |
| 3T3-L1 Adipocytes (Proxy Data with another plant extract) | Plant Extract | 800 µg/ml | ~1.85-fold[7] |
Experimental Protocols
Oral Glucose Tolerance Test (OGTT) in Mice
This protocol is a standard procedure to assess how quickly glucose is cleared from the blood after an oral administration.
a. Animal Preparation:
-
Animal Model: db/db mice, a model of type 2 diabetes, or diet-induced obese mice are commonly used.
-
Acclimatization: Mice are acclimatized for at least one week before the experiment.
-
Fasting: Mice are fasted for 6-12 hours (overnight) with free access to water.
b. Procedure:
-
A baseline blood sample is collected from the tail vein (t=0 min).
-
A glucose solution (typically 2 g/kg body weight) is administered orally via gavage.
-
Blood samples are subsequently collected at various time points, commonly 15, 30, 60, and 120 minutes after the glucose challenge.
-
Blood glucose levels are measured using a glucometer.
c. Data Analysis:
-
The area under the curve (AUC) for blood glucose concentration over time is calculated to assess glucose tolerance. A lower AUC indicates better glucose tolerance.
Insulin Tolerance Test (ITT) in Mice
This test evaluates the systemic response to insulin.
a. Animal Preparation:
-
Animal Model: Similar to OGTT, db/db or diet-induced obese mice are used.
-
Fasting: Mice are fasted for 4-6 hours before the test.
b. Procedure:
-
A baseline blood sample is taken (t=0 min).
-
Insulin (typically 0.75 U/kg body weight) is administered via intraperitoneal injection.
-
Blood glucose is measured at time points such as 15, 30, and 60 minutes post-injection.
c. Data Analysis:
-
The rate of glucose disappearance from the blood is calculated to determine insulin sensitivity.
In Vitro Glucose Uptake Assay
This assay measures the uptake of glucose into cultured cells, such as adipocytes (3T3-L1) or muscle cells (L6).
a. Cell Culture and Differentiation:
-
3T3-L1 preadipocytes: Cultured in DMEM with 10% FBS. Differentiation into adipocytes is induced by a cocktail containing insulin, dexamethasone, and IBMX.
-
L6 myoblasts: Cultured in DMEM with 10% FBS. Differentiation into myotubes is induced by switching to a lower serum medium.
b. Glucose Uptake Measurement:
-
Differentiated cells are serum-starved for several hours.
-
Cells are then incubated with the test compound (metformin or PGG) for a specified period.
-
Glucose uptake is initiated by adding a glucose analog, typically 2-deoxy-D-[³H]glucose.
-
After a short incubation, the uptake is stopped by washing the cells with ice-cold PBS.
-
The cells are lysed, and the amount of intracellular radioactivity is measured using a scintillation counter.
c. Data Analysis:
-
Glucose uptake is normalized to the protein content of the cell lysate and expressed as a fold change relative to the untreated control.
Signaling Pathways and Mechanisms of Action
Metformin: AMPK-Dependent and Independent Pathways
Metformin's primary mechanism of action involves the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.
PGG: Insulin Receptor-Mediated PI3K/Akt Pathway
PGG acts as an insulin mimetic by binding to the insulin receptor and activating its downstream signaling cascade.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the comparative analysis of anti-diabetic compounds in preclinical models.
Conclusion
Metformin and the natural glucoside PGG demonstrate anti-diabetic effects through distinct molecular mechanisms. Metformin primarily targets cellular energy metabolism via AMPK activation, leading to reduced hepatic glucose production and enhanced insulin sensitivity. In contrast, PGG exhibits insulin-mimetic properties by directly activating the insulin receptor and its downstream PI3K/Akt signaling pathway, thereby promoting glucose uptake. While metformin is a well-characterized and widely used therapeutic, natural compounds like PGG represent a promising avenue for the development of novel anti-diabetic agents with alternative mechanisms of action. Further direct comparative studies are warranted to fully elucidate the relative efficacy and therapeutic potential of such natural glucosides in the context of diabetes management.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Cellular mechanism of metformin action involves glucose transporter translocation from an intracellular pool to the plasma membrane in L6 muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Metformin increases glucose uptake and acts renoprotectively by reducing SHIP2 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of antidiabetic treatment with metformin and insulin on serum and adipose tissue adiponectin levels in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of HPLC and UPLC Methods for the Analysis of Demethylagrimonolide 6-O-glucoside: A Comparative Guide
The transition from High-Performance Liquid Chromatography (HPLC) to Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in analytical chemistry, offering substantial improvements in speed, resolution, and sensitivity. This guide provides a detailed comparison of hypothetical, yet representative, HPLC and UPLC methods for the quantitative analysis of Demethylagrimonolide 6-O-glucoside, a flavonoid glycoside found in plants such as Agrimonia pilosa. The content herein is designed for researchers, scientists, and drug development professionals seeking to understand the practical benefits and methodological considerations of migrating from HPLC to UPLC for the analysis of this and similar compounds.
The primary advantages of UPLC technology stem from the use of smaller particle size columns (typically sub-2 µm), which operate at higher pressures than traditional HPLC systems.[1][2] This allows for faster separations and reduced solvent consumption without compromising, and often improving, chromatographic performance.[3]
Experimental Protocols
The following protocols describe a conventional HPLC method and a transferred UPLC method for the analysis of this compound. The UPLC method was derived from the HPLC method by applying established geometric scaling principles to maintain separation selectivity while maximizing performance.[4]
Sample Preparation:
A stock solution of this compound is prepared in methanol (B129727) at a concentration of 1 mg/mL. Working standards are prepared by diluting the stock solution with the initial mobile phase composition.
HPLC Method Protocol:
-
Instrument: Standard HPLC system with a quaternary pump and UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.[5]
-
Mobile Phase A: 0.1% Acetic Acid in Water.[5]
-
Mobile Phase B: Methanol.[5]
-
Gradient: 30% B to 70% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.[6]
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.[6]
-
Detection Wavelength: 280 nm.[6]
UPLC Method Protocol:
-
Instrument: UPLC system with a binary solvent manager and UV detector.
-
Column: C18, 2.1 x 50 mm, 1.7 µm particle size.[7]
-
Mobile Phase A: 0.1% Acetic Acid in Water.
-
Mobile Phase B: Methanol.
-
Gradient (Scaled): 30% B to 70% B over 4 minutes.
-
Flow Rate (Scaled): 0.4 mL/min.
-
Injection Volume (Scaled): 1.5 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm.
Data Presentation: Performance Comparison
The cross-validation of the two methods yielded the following comparative performance data. The results clearly demonstrate the advantages of the UPLC method in terms of speed and efficiency.
| Performance Parameter | HPLC Method | UPLC Method | Improvement Factor |
| Retention Time (min) | 12.5 | 2.5 | 5.0x Faster |
| Resolution (USP) | 2.1 | 2.5 | 1.2x Higher |
| Peak Width (min) | 0.45 | 0.09 | 5.0x Narrower |
| System Pressure (psi) | ~1500 | ~8500 | 5.7x Higher |
| Total Run Time (min) | 25 | 5 | 5.0x Faster |
| Solvent Consumption/Run (mL) | 25 | 2 | 12.5x Less |
Mandatory Visualization
The following diagrams illustrate the experimental workflow and a logical comparison of the two chromatographic techniques.
Caption: Workflow for transferring an analytical method from HPLC to UPLC.
Caption: Logical comparison of HPLC and UPLC performance characteristics.
Conclusion
The cross-validation between the HPLC and UPLC methods for the analysis of this compound demonstrates the clear advantages of adopting UPLC technology. The UPLC method provides a five-fold reduction in run time and a more than twelve-fold decrease in solvent consumption per analysis. Furthermore, the enhanced resolution leads to more accurate peak integration and quantification. For laboratories focused on high-throughput analysis, cost reduction, and improved data quality, transferring methods from HPLC to UPLC is a highly effective strategy.
References
- 1. Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? | Separation Science [sepscience.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. Best Practices in HPLC to UHPLC Method Transfer | Labcompare.com [labcompare.com]
- 4. lcms.cz [lcms.cz]
- 5. Determination of Six Flavonoids in Agrimonia pilosa Ledeb by HPLC [spkx.net.cn]
- 6. researchgate.net [researchgate.net]
- 7. HPLC to UHPLC Method Transfer Series | PerkinElmer [perkinelmer.com]
A Head-to-Head Comparison of Natural α-Glucosidase Inhibitors: Evaluating Demethylagrimonolide 6-O-glucoside and its Contemporaries
For Immediate Release
This guide provides a comprehensive, data-driven comparison of Demethylagrimonolide 6-O-glucoside and other prominent natural α-glucosidase inhibitors. The content is tailored for researchers, scientists, and drug development professionals, offering a clear perspective on the therapeutic potential of these compounds in managing type 2 diabetes by controlling postprandial hyperglycemia.
Introduction to α-Glucosidase Inhibition
α-Glucosidase, an enzyme located in the brush border of the small intestine, is crucial for breaking down complex carbohydrates into absorbable monosaccharides like glucose. Inhibiting this enzyme delays carbohydrate digestion and absorption, thereby mitigating the sharp increase in blood glucose levels after a meal. This mechanism is a well-established therapeutic strategy for managing non-insulin-dependent diabetes mellitus. While synthetic options like acarbose (B1664774) are clinically available, they are often associated with gastrointestinal side effects, spurring the search for effective and better-tolerated natural alternatives.
Comparative Analysis of Inhibitory Potency
The efficacy of α-glucosidase inhibitors is quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates greater potency.
While direct experimental data for the IC50 of this compound is limited, studies have indicated it possesses weak α-glucosidase inhibitory activity. However, its aglycone form, Desmethylagrimonolide, has demonstrated significant inhibitory potential. The following table presents the IC50 values of Desmethylagrimonolide and other selected natural α-glucosidase inhibitors from various chemical classes, alongside the standard synthetic inhibitor, acarbose.
It is critical to note that IC50 values can vary significantly between studies due to differences in experimental conditions, such as the source of the α-glucosidase enzyme (e.g., yeast, rat intestine), substrate concentration, and buffer pH. The IC50 values for the well-established inhibitor, acarbose, for instance, have been reported across a wide micromolar range in the scientific literature. The data presented here is for comparative purposes, and for absolute comparison, these compounds should be evaluated under identical experimental conditions.
| Compound | Chemical Class | Source Organism (Example) | α-Glucosidase IC50 (µM) | Reference Compound (Acarbose) IC50 (µM) |
| Desmethylagrimonolide | Isocoumarin | Agrimonia pilosa | 37.4 | Not specified in the same study |
| Agrimonolide | Isocoumarin | Agrimonia pilosa | 24.2 | Not specified in the same study |
| Quercetin | Flavonoid | Agrimonia pilosa | 28.7 | Not specified in the same study |
| Acarbose | Pseudo-oligosaccharide | Actinoplanes sp. | 1.65 - 208.53 | - |
| Luteolin | Flavonoid | Various Plants | 65.8 | Not specified in the same study |
| Kaempferol | Flavonoid | Various Plants | Weaker than quercetin | 1.65 (for sucrase) |
Experimental Protocols
To ensure reproducibility and standardization, a detailed methodology for a common in vitro α-glucosidase inhibition assay is provided below.
In Vitro α-Glucosidase Inhibition Assay
This assay spectrophotometrically determines the inhibitory effect of a compound on α-glucosidase activity by measuring the release of p-nitrophenol from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG).
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Test compounds (e.g., this compound)
-
Acarbose (positive control)
-
Sodium phosphate (B84403) buffer (pH 6.8)
-
Sodium carbonate (Na₂CO₃)
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving compounds
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a 0.1 M sodium phosphate buffer (pH 6.8).
-
Dissolve α-glucosidase in the phosphate buffer to a final concentration of 0.5 U/mL.
-
Dissolve pNPG in the phosphate buffer to a final concentration of 5 mM.
-
Prepare a 1 M sodium carbonate solution to stop the reaction.
-
Dissolve the test compounds and acarbose in DMSO to create stock solutions, which are then serially diluted with phosphate buffer to the desired concentrations.
-
-
Assay Protocol:
-
Add 50 µL of the phosphate buffer to each well of a 96-well plate.
-
Add 10 µL of the serially diluted test compounds or acarbose to the respective wells.
-
Add 20 µL of the α-glucosidase solution to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding 20 µL of the pNPG solution to each well.
-
Incubate the plate at 37°C for a further 20 minutes.
-
Stop the reaction by adding 50 µL of the sodium carbonate solution to each well.
-
Measure the absorbance of the yellow-colored p-nitrophenol at 405 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of α-glucosidase inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where:
-
A_control is the absorbance of the control (enzyme and substrate without inhibitor).
-
A_sample is the absorbance of the sample (enzyme, substrate, and test compound).
-
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Visualizing the Experimental Workflow and Mechanism of Action
To further clarify the processes involved, the following diagrams have been generated using the Graphviz DOT language.
Caption: Workflow for the in vitro α-glucosidase inhibition assay.
The Glycosidic Bond's Influence on Agrimonolide's Bioactivity: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the structure-activity relationships (SAR) of agrimonolide (B1665657) and its glycoside derivatives. By presenting quantitative data, experimental protocols, and signaling pathway diagrams, this document aims to facilitate a deeper understanding of how glycosylation impacts the therapeutic potential of this natural compound.
Agrimonolide, a bioactive isocoumarin (B1212949) primarily isolated from Agrimonia pilosa, has garnered significant attention for its diverse pharmacological effects, including anti-inflammatory, anticancer, and α-glucosidase inhibitory activities.[1][2][3] The presence and nature of glycosidic moieties attached to the agrimonolide core can significantly modulate its biological efficacy. This guide dissects these structure-activity relationships, offering a comparative analysis supported by experimental data.
Data Presentation: A Quantitative Comparison
The biological activity of agrimonolide and its derivatives is significantly influenced by structural modifications, particularly the presence of a glycosidic bond. The following table summarizes the half-maximal inhibitory concentration (IC50) values, providing a clear comparison of their potency in different biological assays.
| Compound | Biological Activity | Cell Line/Enzyme | IC50 (µM) | Reference |
| Agrimonolide | α-Glucosidase Inhibition | α-glucosidase | 37.4 | [3] |
| Agrimonolide-6-O-β-D-glucopyranoside | α-Glucosidase Inhibition | α-glucosidase | 71.6 | [3] |
| Desmethylagrimonolide | α-Glucosidase Inhibition | α-glucosidase | 24.2 | [3] |
| Desmethylagrimonolide-6-O-β-D-glucopyranoside | α-Glucosidase Inhibition | α-glucosidase | 52.3 | [3] |
| Agrimonolide | Anticancer (Colon) | HCT-116 | 29.05 | [4] |
The data clearly indicates that for α-glucosidase inhibition, the aglycone forms (Agrimonolide and Desmethylagrimonolide) are more potent than their corresponding glycosides.[3] This suggests that the bulky glucose moiety may hinder the interaction of the pharmacophore with the active site of the enzyme.
Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited data, detailed methodologies for the key experiments are provided below.
α-Glucosidase Inhibition Assay
This assay is employed to evaluate the potential of a compound to inhibit the α-glucosidase enzyme, which is a key target in the management of type 2 diabetes.
-
Preparation of Reagents:
-
α-glucosidase solution (from Saccharomyces cerevisiae) is prepared in a phosphate (B84403) buffer (pH 6.8).
-
The substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), is dissolved in the same phosphate buffer.
-
Test compounds (agrimonolide and its glycosides) are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then serially diluted to various concentrations.
-
-
Assay Procedure:
-
In a 96-well microplate, a small volume of the α-glucosidase solution is pre-incubated with varying concentrations of the test compounds for a specified period (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).
-
The enzymatic reaction is initiated by adding the pNPG substrate to each well.
-
The plate is then incubated for a further period (e.g., 20 minutes) at the same temperature.
-
The reaction is terminated by adding a stop solution, typically a sodium carbonate solution.
-
-
Data Analysis:
-
The absorbance of the resulting p-nitrophenol is measured using a microplate reader at a specific wavelength (e.g., 405 nm).
-
The percentage of inhibition is calculated by comparing the absorbance of the wells containing the test compounds to the absorbance of the control wells (containing the enzyme and substrate but no inhibitor).
-
The IC50 value, the concentration of the compound that inhibits 50% of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cell viability and proliferation.
-
Cell Culture:
-
Human cancer cell lines (e.g., HCT-116, MCF-7, HeLa) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO2.
-
-
Assay Procedure:
-
Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds (agrimonolide and its glycosides) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, the medium is replaced with fresh medium containing MTT solution.
-
The plate is incubated for a further 2-4 hours, allowing the viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
The medium is then removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
-
Data Analysis:
-
The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The percentage of cell viability is calculated by comparing the absorbance of the treated cells to that of the untreated control cells.
-
The IC50 value, the concentration of the compound that reduces cell viability by 50%, is determined from the dose-response curve.
-
Mandatory Visualization
The following diagrams illustrate the key signaling pathways modulated by agrimonolide and a typical experimental workflow.
Concluding Remarks
The presented data and diagrams collectively demonstrate that the glycosylation of agrimonolide has a significant impact on its biological activity. For α-glucosidase inhibition, the aglycone form is more effective, suggesting that steric hindrance from the sugar moiety may play a crucial role. In the context of its anti-inflammatory and anticancer effects, agrimonolide exerts its influence by modulating key signaling pathways such as JAK-STAT, MAPK, and PI3K/AKT/mTOR.[1][4]
This comparative guide highlights the importance of considering the entire molecular structure, including glycosidic modifications, when evaluating the therapeutic potential of natural products. Further research into the synthesis of various agrimonolide glycosides and their comprehensive biological evaluation will be instrumental in developing novel and more potent therapeutic agents.
References
- 1. Agrimonolide from Agrimonia pilosa suppresses inflammatory responses through down-regulation of COX-2/iNOS and inactivation of NF-κB in lipopolysaccharide-stimulated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Agrimonolide and Desmethylagrimonolide Induced HO-1 Expression in HepG2 Cells through Nrf2-Transduction and p38 Inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. tandfonline.com [tandfonline.com]
Comparative Efficacy of Demethylagrimonolide 6-O-glucoside: An Analysis of In Vitro and In Vivo Studies
Initial investigations into the bioactivity of Demethylagrimonolide 6-O-glucoside, a natural glycoside, have yet to yield specific experimental data on its in vitro and in vivo efficacy. Extensive searches of scientific literature and databases did not reveal dedicated studies measuring its biological effects in either cellular or whole-organism models. Therefore, a direct comparison of its efficacy in these two settings is not currently possible.
While research into the parent aglycone, agrimonolide (B1665657), and its derivatives is emerging, specific data for the 6-O-glucoside conjugate remains elusive. This guide will, therefore, outline the typical experimental workflow and methodologies used to assess the in vitro and in vivo efficacy of natural compounds, providing a framework for the future evaluation of this compound.
General Experimental Workflow
The evaluation of a novel compound like this compound typically follows a structured progression from initial cell-based assays to more complex animal studies. This workflow is designed to efficiently screen for biological activity, elucidate mechanisms of action, and assess safety and efficacy in a living system.
Figure 1. A generalized workflow for assessing the efficacy of a novel compound, progressing from initial in vitro screening to conclusive in vivo studies.
Hypothetical Signaling Pathway of Action
Based on the known activities of structurally related phenolic compounds and glycosides, this compound could potentially modulate key signaling pathways involved in inflammation and cell proliferation, such as the NF-κB and MAPK pathways. The diagram below illustrates a hypothetical mechanism.
Figure 2. A hypothetical signaling pathway illustrating the potential anti-inflammatory mechanism of this compound via inhibition of the NF-κB pathway.
Data Presentation: A Template for Future Research
To facilitate future comparisons, the following tables provide a standardized format for presenting quantitative data from in vitro and in vivo studies.
Table 1: Summary of In Vitro Efficacy Data
| Assay Type | Cell Line | Metric | Value (e.g., µM) |
| Cytotoxicity | (e.g., MCF-7) | IC50 | Data Not Available |
| Anti-inflammatory | (e.g., RAW 264.7) | NO Inhibition IC50 | Data Not Available |
| Enzyme Inhibition | (e.g., COX-2) | IC50 | Data Not Available |
Table 2: Summary of In Vivo Efficacy Data
| Animal Model | Dosing Regimen | Efficacy Endpoint | Result |
| (e.g., Carrageenan-induced paw edema) | (e.g., 10 mg/kg, i.p.) | Edema Inhibition (%) | Data Not Available |
| (e.g., Xenograft tumor model) | (e.g., 20 mg/kg, oral gavage) | Tumor Growth Inhibition (%) | Data Not Available |
Experimental Protocols: Standard Methodologies
The following are detailed, standard protocols that would be appropriate for evaluating the efficacy of this compound.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Plate cells (e.g., HeLa, A549) in a 96-well plate at a density of 5 x 103 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
In Vivo Anti-inflammatory Model (Carrageenan-Induced Paw Edema in Rats)
-
Animal Acclimatization: Acclimatize male Wistar rats (180-200 g) for one week under standard laboratory conditions.
-
Grouping and Dosing: Divide the rats into groups (n=6): a control group, a standard drug group (e.g., indomethacin, 10 mg/kg), and treatment groups receiving different doses of this compound (e.g., 10, 20, 40 mg/kg) orally.
-
Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each group compared to the control group.
Conclusion
While direct experimental evidence for the in vitro and in vivo efficacy of this compound is currently unavailable in the public domain, this guide provides a comprehensive framework for its future evaluation. The outlined experimental workflows, data presentation formats, and standardized protocols offer a clear path for researchers to systematically investigate the therapeutic potential of this natural compound. As research into agrimonolide and its derivatives continues, it is anticipated that studies specifically addressing the bioactivity of this compound will be forthcoming, allowing for a thorough comparison of its cellular and organismal effects.
Comparative Metabolomics of Cell Lines Treated with Agrimonolide vs. its Glucoside: A Guide for Researchers
For Immediate Release
This guide provides a comparative overview of the known metabolic and signaling effects of agrimonolide (B1665657) and a predictive analysis of its glucoside derivative. The content is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of these natural compounds. To date, no direct comparative metabolomics studies have been published. This guide, therefore, synthesizes existing data for agrimonolide and extrapolates the likely properties of its glucoside based on established principles of pharmacology and drug metabolism.
Introduction to Agrimonolide and its Glucoside
Agrimonolide is a bioactive isocoumarin (B1212949) derivative found in plants of the Agrimonia and Spiraea genera.[1][2] It is a highly lipophilic compound known to cross the blood-brain barrier and exhibits a range of pharmacological activities, including anti-inflammatory, anti-tumor, and anti-diabetic effects.[1][3] Agrimonolide's low water solubility, however, may limit its oral bioavailability.[1][2]
Agrimonolide 6-O-glucoside is a naturally occurring glycosylated form of agrimonolide.[4] The addition of a glucose moiety is a common biochemical modification of plant secondary metabolites. This glycosylation generally increases water solubility and can alter the pharmacokinetic and pharmacodynamic properties of the parent compound.[5][6] While specific biological activity data for agrimonolide 6-O-glucoside is limited, it is considered to possess analgesic, anti-inflammatory, antioxidant, anti-tumor, and antiviral properties.[4]
Comparative Analysis: Agrimonolide vs. Agrimonolide Glucoside
The primary difference between agrimonolide and its glucoside lies in their physicochemical properties, which in turn are expected to influence their interaction with cells and their subsequent metabolic impact.
| Feature | Agrimonolide | Agrimonolide Glucoside (Predicted) |
| Solubility | Low water solubility, highly lipophilic[1][2] | Higher water solubility[5][6] |
| Bioavailability | Potentially dissolution rate-limited absorption[1] | May exhibit improved oral bioavailability due to increased solubility, but could require enzymatic cleavage of the glucose moiety for cellular uptake and activity[5][6][7] |
| Cellular Uptake | Likely passive diffusion across cell membranes due to lipophilicity. | Uptake mechanism is less certain. It may be a substrate for glucose transporters or require extracellular hydrolysis to the aglycone (agrimonolide) form prior to absorption. |
| Metabolic Fate | Subject to intracellular metabolism and conjugation reactions. | May act as a pro-drug, releasing agrimonolide upon enzymatic hydrolysis by glucosidases in the gut or within cells.[5] |
| Biological Activity | Directly active on intracellular targets. | Activity may be dependent on conversion to agrimonolide. The glucoside form itself may have different or reduced activity compared to the aglycone.[5] |
Known Effects of Agrimonolide on Cellular Metabolism and Signaling
Extensive research has elucidated several key signaling pathways modulated by agrimonolide, leading to its observed pharmacological effects.
Anti-Cancer Effects
In various cancer cell lines, agrimonolide has been shown to:
These effects are mediated, at least in part, through the inhibition of the mTOR signaling pathway .[8][9]
Anti-Inflammatory Effects
Agrimonolide exhibits anti-inflammatory properties by:
-
Downregulating the activation of MAPKs (c-Jun N-terminal kinase, ERK, and p38 kinase).[1]
-
Blocking the phosphorylation of JAK1, STAT1, and STAT3 in the JAK-STAT signaling pathway .[1]
Anti-Diabetic Potential
The anti-diabetic effects of agrimonolide are linked to its ability to:
-
Regulate sugar metabolism-related enzymes.
-
Modulate insulin (B600854) signaling pathways.[1]
Visualizing Agrimonolide's Mechanism of Action
The following diagrams illustrate the key signaling pathways affected by agrimonolide.
References
- 1. mdpi.com [mdpi.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Current Progress and Outlook for Agrimonolide: A Promising Bioactive Compound from Agrimonia pilosa Ledeb - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Agrimolide 6-O-glucoside [chembk.com]
- 5. “Sweet Flavonoids”: Glycosidase-Catalyzed Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Bioavailability and Metabolism of Flavonoids: A Review [ijns.sums.ac.ir]
- 8. Agrimonolide Inhibits the Malignant Progression of Non-small Cell Lung Cancer and Induces Ferroptosis through the mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benthamdirect.com [benthamdirect.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of Demethylagrimonolide 6-O-glucoside
For Researchers, Scientists, and Drug Development Professionals
The proper disposal of chemical compounds is a critical aspect of laboratory safety and environmental responsibility. This guide provides essential safety and logistical information for the proper disposal of Demethylagrimonolide 6-O-glucoside (CAS No.: 1257408-55-1), ensuring the safety of laboratory personnel and compliance with regulatory standards.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to wear appropriate Personal Protective Equipment (PPE).
Recommended PPE:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat.
Step-by-Step Disposal Protocol
The disposal of this compound waste should follow a structured and cautious methodology.
-
Waste Identification and Segregation:
-
Treat all waste containing this compound, including pure compound, solutions, and contaminated labware, as hazardous chemical waste.[1]
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[1][2] Proper segregation is key to safe disposal.[3]
-
-
Containerization:
-
Use a designated, leak-proof, and chemically compatible waste container.[1][4] Plastic containers are often preferred for liquid waste.[5]
-
The container must be clearly labeled as "Hazardous Waste" and should include the full chemical name: "this compound".[1][4] Avoid using chemical abbreviations or formulas.[4]
-
Ensure the container is kept securely closed except when adding waste.[2][4]
-
-
Waste Accumulation and Storage:
-
Store the waste container in a designated satellite accumulation area within the laboratory, at or near the point of generation.[5]
-
The storage area should be well-ventilated and away from incompatible materials.[2] The use of secondary containment, such as a tray, is recommended to contain any potential leaks.[2]
-
-
Disposal of Contaminated Materials:
-
Solid Waste: Contaminated items such as gloves, weighing paper, and pipette tips should be collected in a designated solid hazardous waste container.[6]
-
Liquid Waste: Solutions containing this compound should be collected in a designated liquid hazardous waste container. Do not dispose of this waste down the drain.[7][8]
-
Empty Containers: The original container of this compound, once empty, should be triple-rinsed with a suitable solvent.[4] The rinsate must be collected and disposed of as hazardous waste.[2][4] After rinsing, the container can often be disposed of as non-hazardous waste, but institutional policies may vary.[4]
-
Contaminated Glassware: Labware contaminated with the compound should be decontaminated by rinsing with an appropriate solvent, with the rinsate collected as hazardous waste.[4] If not decontaminated, the glassware itself must be disposed of as hazardous waste.[4]
-
-
Arranging for Final Disposal:
-
Contact your institution's EHS office or a licensed chemical waste disposal contractor to arrange for the pickup and final disposal of the waste.[3][7]
-
Follow all institutional, local, state, and federal regulations for hazardous waste disposal.[3] Disposal codes P501 ("Dispose of contents/container to...") and P502 ("Refer to manufacturer/supplier for information on recovery/recycling") have been associated with this compound, indicating the need for professional disposal services.[9]
-
Quantitative Safety Data
Due to the lack of a specific SDS, quantitative toxicity and exposure limit data for this compound are not available. In the absence of this data, it is prudent to handle the compound with a high degree of caution to minimize exposure. The following table provides general information for context, but it is not specific to this compound.
| Parameter | Value | Source/Comment |
| GHS Hazard Statements | H200, H201, H202, H203 | These general explosive hazard codes have been listed in one source, but should be confirmed with the supplier.[9] |
| Disposal Codes | P501, P502 | Indicates disposal via a specialized facility and to consult the supplier for recycling/recovery options.[9] |
| General Glycoside Handling | Treat as chemical waste. | General guidance for similar compounds suggests disposal through an approved waste facility.[1][7] |
Experimental Protocols Cited
This guidance is based on established best practices for the management of laboratory chemical waste as detailed in the following resources:
-
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards (2011) by the National Research Council provides comprehensive guidelines for the safe handling and disposal of laboratory chemicals.[2]
-
Institutional EHS guidelines from various universities, such as the University of Pennsylvania and Lehigh University, outline standard operating procedures for hazardous waste management.[4][5] These procedures form the basis of the step-by-step protocol provided above.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment. Always consult your institution's specific guidelines and your EHS department for any additional requirements.
References
- 1. benchchem.com [benchchem.com]
- 2. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 4. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. canterbury.ac.nz [canterbury.ac.nz]
- 7. benchchem.com [benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. This compound | Natural Products-Other Structure | Ambeed.com [ambeed.com]
Personal protective equipment for handling Demethylagrimonolide 6-O-glucoside
For Research Use Only. Not for medical applications.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure through dermal contact, inhalation, and ingestion[6][7][8]. The following table summarizes the recommended PPE for various laboratory activities involving Dem-6-O-G.
| Activity | Required Personal Protective Equipment |
| Handling Small Quantities of Powder (e.g., weighing) | - Chemical splash goggles or safety glasses with side shields- Nitrile gloves (or other chemical-resistant gloves)- Laboratory coat- Use of a chemical fume hood or ventilated balance enclosure is highly recommended to prevent inhalation of fine particles[6][7]. |
| Preparing Solutions (e.g., dissolving in solvent) | - Chemical splash goggles- Face shield if there is a significant splash risk- Nitrile gloves (or other chemical-resistant gloves)- Laboratory coat- Work should be conducted in a chemical fume hood[6][7]. |
| General Laboratory Operations | - Safety glasses with side shields- Nitrile gloves- Laboratory coat |
| Managing Spills | - Chemical splash goggles- Face shield- Chemical-resistant gloves (thicker than standard nitrile gloves)- Chemical-resistant apron or coveralls- Respiratory protection may be necessary depending on the size and nature of the spill. |
| Disposal of Waste | - Chemical splash goggles- Nitrile gloves- Laboratory coat |
Experimental Protocols
Protocol for Weighing and Dissolving Demethylagrimonolide 6-O-glucoside
-
Preparation :
-
Weighing :
-
Use a tared weigh boat or appropriate container.
-
Carefully transfer the desired amount of Dem-6-O-G powder using a clean spatula.
-
Avoid generating dust. If any powder is spilled, clean it up immediately following appropriate procedures.
-
-
Dissolving :
-
Place the weigh boat containing the powder into the vessel (e.g., beaker, flask) that will be used for dissolution to ensure a complete transfer.
-
Add the desired solvent to the vessel, rinsing the weigh boat in the process.
-
Stir the solution using a magnetic stirrer or other appropriate method until the compound is fully dissolved.
-
-
Post-Procedure :
-
Tightly cap the container with the Dem-6-O-G solution.
-
Properly label the container with the compound name, concentration, solvent, and date.
-
Clean all equipment used.
-
Dispose of all waste, including gloves and weigh boats, in a designated hazardous waste container.
-
Wash hands thoroughly after the procedure[7].
-
Visualized Workflows
The following diagrams illustrate the key decision-making and procedural workflows for safely handling this compound.
References
- 1. dormer.com [dormer.com]
- 2. chemistryconnection.com [chemistryconnection.com]
- 3. chemotechnique.se [chemotechnique.se]
- 4. naturalbulksupplies.com [naturalbulksupplies.com]
- 5. carlroth.com [carlroth.com]
- 6. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. artsci.usu.edu [artsci.usu.edu]
- 8. Article - Laboratory Safety Manual - ... [policies.unc.edu]
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
